Nor Propranolol-d7 Hydrochloride
Description
Properties
IUPAC Name |
1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLNOYFLVRBEG-KNWWABDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678702 | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-85-1 | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1), a deuterated analog of the propranolol metabolite, Nor Propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, its role in pharmacokinetic studies, and detailed analytical methodologies. The guide includes structured data tables, experimental protocols, and visualizations of relevant biological pathways and analytical workflows to facilitate its application in a laboratory setting.
Introduction
This compound is the deuterated form of Nor Propranolol (also known as N-desisopropylpropranolol), a metabolite of the widely used beta-blocker, Propranolol.[1] Due to the incorporation of seven deuterium atoms, this compound serves as an excellent internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2] The stable isotopic labeling ensures that its chemical and physical properties are nearly identical to the endogenous metabolite, while its increased mass allows for clear differentiation in mass spectrometric analysis. This guide will delve into the technical details of this compound, providing a valuable resource for its application in research and development.
Compound Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1246819-85-1 | [3][4][5][6] |
| Molecular Formula | C13H9D7ClNO2 | [4][6] |
| Molecular Weight | 260.77 g/mol | [4][6] |
| Synonyms | 1-Amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride, 1-Amino-3-(α-naphthyloxy)propan-2-ol-d7 Hydrochloride, (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride | |
| Appearance | Light Brown Solid | |
| Storage | 2-8°C Refrigerator | |
| Purity | 98.75% | [6] |
Synthesis
For the synthesis of Nor Propranolol-d7, a similar pathway would be followed, but with the use of deuterated isopropylamine or other deuterated intermediates. The "Nor" designation indicates the absence of the isopropyl group, which is a primary site of metabolism for propranolol. The deuteration is typically achieved through methods such as hydrogen isotope exchange, reduction of halogenated substrates, or the use of deuterated reagents in the synthetic process.[7]
Role in Propranolol Metabolism
Propranolol undergoes extensive metabolism in the liver, with three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation.[8][9] Nor Propranolol is a product of the side-chain oxidation pathway.[8][9]
Propranolol Metabolic Pathways
The major metabolic pathways of propranolol are summarized in the following diagram:
Caption: Major metabolic pathways of Propranolol.
Quantitative Contribution of Metabolic Pathways
Studies have quantified the contribution of each major metabolic pathway to the overall elimination of propranolol. The data from a study in normal human subjects is summarized in Table 2.
| Metabolic Pathway | Percentage of Dose (%) | Reference |
| Ring Oxidation | 42 | [8] |
| Side-Chain Oxidation | 41 | [8] |
| Glucuronidation | 17 | [8] |
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods to quantify propranolol and its metabolites in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, adapted from published methodologies for propranolol analysis.
Sample Preparation
A protein precipitation method is commonly employed for plasma sample preparation.
References
- 1. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. omsynth.com [omsynth.com]
- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
An In-depth Technical Guide to Nor Propranolol-d7 Hydrochloride: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor Propranolol-d7 Hydrochloride is a deuterated analog of Nor Propranolol (N-desisopropylpropranolol), a primary metabolite of the widely used beta-blocker, Propranolol. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical and research settings. Its principal application is as an internal standard for the highly sensitive and selective quantification of Propranolol and its metabolites in various biological matrices using mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in enhancing analytical accuracy, detailed experimental protocols for its use, and an examination of the pharmacological context of its parent compound, Propranolol.
Introduction
In the realm of pharmaceutical analysis and clinical pharmacology, the precise quantification of drugs and their metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and correct for variations in sample preparation and instrument response.[1]
This compound, with its deuterium-labeled structure, provides a mass shift that allows for its differentiation from the unlabeled endogenous or administered compound by a mass spectrometer, without significantly altering its chemical behavior.[2] This makes it an ideal internal standard for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and application in analytical methods.
| Property | Value |
| Chemical Name | 1-amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride[3] |
| Synonyms | (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride[3] |
| Molecular Formula | C₁₃H₉D₇ClNO₂[4] |
| Molecular Weight | 260.77 g/mol [4] |
| CAS Number | 1246819-85-1[4] |
| Appearance | Light Brown Solid[3] |
| Storage | 2-8°C Refrigerator[3] |
| Purity | While a specific Certificate of Analysis is not publicly available, commercial suppliers typically offer high chemical and isotopic purity (often ≥98%) suitable for use as an analytical standard. |
Mechanism of Action of the Parent Compound: Propranolol
To appreciate the context in which this compound is used, it is essential to understand the mechanism of action of its parent drug, Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling pathway is depicted below.
Application as an Internal Standard in Bioanalysis
The primary and most critical use of this compound is as an internal standard in quantitative bioanalytical methods. The workflow for a typical pharmacokinetic study involving the analysis of Propranolol and its metabolites from a biological sample is illustrated below.
Experimental Protocols
While a specific, unified protocol for this compound is not available in a single public document, a representative LC-MS/MS methodology can be synthesized from established methods for Propranolol and its metabolites.[5][6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and straightforward method for sample clean-up.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis. For the analysis of Propranolol, a further dilution may be necessary.[5]
-
Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]
Liquid Chromatography (LC) Conditions
The following table outlines typical LC parameters for the separation of Propranolol and its metabolites.
| Parameter | Typical Value |
| Column | Hypersil GOLD C18 (or equivalent)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Gradient | A gradient elution is typically employed to achieve optimal separation. The specific gradient profile will need to be optimized for the specific column and analytes. |
| Column Temp. | 40°C[5] |
| Injection Vol. | 10 µL[5] |
Mass Spectrometry (MS) Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).
| Parameter | Analyte: Propranolol | Analyte: Nor Propranolol (N-desisopropylpropranolol) | IS: Nor Propranolol-d7 |
| Precursor Ion (m/z) | To be determined | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
Note: The specific MRM transitions and collision energies must be optimized for the instrument being used. The precursor ion for Nor Propranolol-d7 will be higher than that of the unlabeled analyte due to the mass of the deuterium atoms.
Data Presentation and Analysis
The quantification of the analyte is based on the ratio of its peak area to the peak area of the internal standard (this compound). This ratio is then used to determine the concentration of the analyte in the original sample by comparison to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
This compound is an essential analytical tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods significantly improves the accuracy, precision, and robustness of the quantification of Propranolol and its metabolites in biological matrices. The methodologies outlined in this guide provide a solid foundation for the development and validation of bioanalytical assays, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic effects of Propranolol.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Nor Propranolol-d7 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of the widely used beta-blocker, Propranolol. Its primary application in a research setting is as an internal standard for the quantitative analysis of Propranolol and its metabolites in biological matrices by mass spectrometry. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use, and a visualization of the relevant biological pathway.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉D₇ClNO₂ |
| Molecular Weight | 260.77 g/mol |
| CAS Number | 1246819-85-1 |
| Appearance | Light Brown Solid |
| Storage Conditions | 2-8°C Refrigerator |
Experimental Protocol: Quantification of Propranolol and Metabolites in Human Plasma using LC-MS/MS
This protocol is a representative method for the simultaneous quantification of propranolol and its metabolite, norpropranolol, in human plasma using this compound as an internal standard. The methodology is adapted from established and validated procedures for similar analyses.
Materials and Reagents
-
This compound (Internal Standard)
-
Propranolol Hydrochloride (Analyte)
-
Norpropranolol (Analyte)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (blank)
Sample Preparation
-
Spiking: To 100 µL of human plasma, add the appropriate volume of a standard working solution of the analytes (propranolol and norpropranolol) and 20 µL of the internal standard working solution (this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B to 70% B
-
2-6 min: Hold at 70% B
-
6-6.1 min: 70% B to 10% B
-
6.1-9.5 min: Hold at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
Norpropranolol: m/z 218.0 → 116.0
-
Nor Propranolol-d7 (IS): m/z 225.1 → 116.1 (Example transition, to be optimized)
-
Signaling Pathway
Nor Propranolol, like its parent compound Propranolol, acts as an antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade that modulates various physiological responses, particularly in the cardiovascular system. The diagram below illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of Nor Propranolol.
Navigating the Stability and Storage of Nor Propranolol-d7 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for Nor Propranolol-d7 Hydrochloride, a deuterated analog of the beta-adrenergic blocker, Nor Propranolol. Ensuring the chemical integrity of this stable isotope-labeled compound is paramount for its use as an internal standard in pharmacokinetic studies and other quantitative analyses. This document synthesizes available data, outlines best practices for handling, and provides detailed experimental workflows relevant to stability testing.
Due to a lack of specific stability studies on this compound, this guide leverages data from its non-deuterated counterpart, Propranolol Hydrochloride, as a close surrogate. The principles of deuterated compound stability are also incorporated to provide a thorough understanding.
Core Principles of Stability for Deuterated Compounds
Deuterated compounds, while often used for their ability to alter metabolic pathways, are not inherently immune to degradation. The primary concerns for the stability of deuterated standards like this compound are chemical degradation and isotopic exchange.
-
Chemical Stability: The fundamental degradation pathways affecting the parent molecule will generally be the same for its deuterated analog. For this compound, this includes susceptibility to hydrolysis and oxidation. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can sometimes lead to a slower rate of degradation, a phenomenon known as the kinetic isotope effect. However, this does not preclude degradation under stressful conditions.
-
Isotopic Stability (H/D Exchange): A critical consideration for deuterated compounds is the potential for deuterium atoms to exchange with hydrogen atoms from the environment, particularly from protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange can compromise the isotopic purity of the standard, leading to inaccurate analytical results. Such exchange is often catalyzed by acidic or basic conditions.
Recommended Storage and Handling Conditions
Proper storage and handling are the first line of defense in preserving the integrity of this compound. The following recommendations are based on best practices for deuterated standards and information available for Propranolol Hydrochloride.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C or colder for long-term storage. Solution: 2-8°C for short-term, -20°C for long-term.[1] | Minimizes rates of chemical degradation and potential H/D exchange. |
| Light | Protect from light. Store in amber vials or in the dark. | Propranolol and its analogs are known to be light-sensitive.[2][3] |
| Moisture | Store in a desiccator or under an inert, dry atmosphere (e.g., argon, nitrogen). Keep containers tightly sealed. | Prevents degradation through hydrolysis and minimizes H/D exchange with atmospheric moisture. The compound is hygroscopic. |
| Solvent for Solutions | Use high-purity aprotic solvents (e.g., acetonitrile) for reconstitution and dilution. Avoid acidic or basic aqueous solutions. | Aprotic solvents minimize the risk of deuterium-hydrogen exchange. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for accurate preparation of solutions. | Prevents contamination with water and ensures the accuracy of standard concentrations. |
Chemical Stability Profile and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. While specific data for this compound is not available, studies on Propranolol Hydrochloride provide valuable insights into its degradation profile.
Table 2: Summary of Forced Degradation Studies on Propranolol Hydrochloride
| Stress Condition | Observations and Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation observed. Propranolol is noted to decompose rapidly at alkaline pH. |
| Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation observed. |
| Thermal Degradation | Relatively stable in solid form. |
| Photolytic Degradation | Degradation occurs upon exposure to UV light. Identified photoproducts include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3] |
The primary degradation pathways for the propranolol scaffold are hydrolysis of the ether linkage and oxidation of the secondary amine and alcohol moieties. It is anticipated that this compound would follow similar degradation routes.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the stability of this compound.
Forced Degradation Study Protocol
This protocol outlines a typical workflow for conducting a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.
-
Application of Stress: Aliquots of the stock solution (or the solid compound for thermal stress) are subjected to various stress conditions as outlined in Table 2. Control samples (unstressed) should be prepared and stored under normal conditions.
-
Sample Treatment: After the specified stress period, samples from acidic and alkaline conditions are neutralized to prevent further degradation.
-
Analysis: All samples, including controls, are diluted to an appropriate concentration and analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
-
Data Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance is calculated to account for all the material. The degradation products can be further characterized using techniques like LC-MS/MS and NMR.
Stability-Indicating HPLC Method Workflow
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Methodology:
-
Method Development: The initial phase involves selecting an appropriate HPLC column (e.g., C18) and mobile phase to achieve retention of this compound. The forced degradation samples are then injected to ensure that all degradation products are resolved from the main peak and from each other. The method is optimized by adjusting parameters like the mobile phase gradient, flow rate, and column temperature until satisfactory resolution is achieved.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Application: Once validated, the method can be used for the routine analysis of stability samples to quantify the amount of this compound remaining and to monitor the formation of degradation products over time.
Conclusion
The stability of this compound is a critical factor for its reliable use in scientific research and drug development. While direct stability data for this deuterated compound is limited, a robust stability and storage plan can be implemented based on the known properties of Propranolol Hydrochloride and the general principles of handling deuterated standards. Key takeaways for ensuring the integrity of this compound include:
-
Strict adherence to recommended storage conditions: Storing the compound at low temperatures, protected from light and moisture, is essential.
-
Careful selection of solvents: Using aprotic solvents for solutions is crucial to prevent deuterium-hydrogen exchange.
-
Understanding potential degradation pathways: Awareness of the susceptibility to hydrolysis and oxidation allows for the implementation of appropriate control measures.
-
Utilization of stability-indicating analytical methods: Validated analytical methods are necessary to accurately quantify the compound and its potential degradation products during formal stability studies.
By following the guidelines and protocols outlined in this document, researchers can be confident in the quality and reliability of their this compound standard, leading to more accurate and reproducible experimental results.
References
An In-depth Technical Guide to the Synthesis and Characterization of Nor Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Propranolol-d7 Hydrochloride, an important deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, Propranolol. This document details a plausible synthetic pathway, experimental protocols, and analytical characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
Nor Propranolol is the N-dealkylated metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2] The deuterated analog, this compound, serves as an ideal internal standard in quantitative bioanalytical methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass, allowing for accurate quantification by mass spectrometry.[3] This guide outlines a hypothetical, yet chemically sound, multi-step synthesis of this compound and provides detailed protocols for its characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned in a three-step process starting from 1-naphthol. The proposed pathway involves the formation of an epoxide intermediate, followed by a ring-opening reaction with a deuterated amine, and subsequent conversion to the hydrochloride salt.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane [4][5]
-
To a stirred solution of 1-naphthol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Step 2: Synthesis of Nor Propranolol-d5
-
Dissolve 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1 equivalent) in a solution of ammonia-d3 in D2O (excess).
-
Heat the reaction mixture in a sealed vessel at 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Nor Propranolol-d5.
Step 3: Synthesis of this compound [6]
-
Dissolve the Nor Propranolol-d5 from the previous step in D2O with a suitable catalyst for H/D exchange at the hydroxyl and remaining N-H positions (e.g., a transition metal catalyst or under acidic/basic conditions).
-
Stir the reaction at an elevated temperature and monitor the deuterium incorporation by NMR or MS.
-
Once the desired level of deuteration is achieved, extract the product into an organic solvent.
-
Dry the organic phase and remove the solvent in vacuo.
-
Dissolve the resulting free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, acquire at least 16 scans. For 13C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectra using appropriate software.
Expected Data:
The 1H NMR spectrum is expected to show the absence of signals corresponding to the seven deuterated positions. The remaining proton signals will be characteristic of the naphthyl group. The 13C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.
| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8] | Expected ¹³C NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8] |
| Naphthyl-H | 7.0 - 8.2 (m, 7H) | 105 - 155 |
| O-CH₂ | Signal absent (deuterated) | ~70 (multiplet) |
| CH-OD | Signal absent (deuterated) | ~68 (multiplet) |
| CH₂-ND₂ | Signal absent (deuterated) | ~42 (multiplet) |
Mass Spectrometry (MS)
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra and product ion spectra (MS/MS) of the protonated molecular ion.
Expected Data:
The high-resolution mass spectrum should show the protonated molecular ion [M+H]+ corresponding to the exact mass of this compound. The MS/MS spectrum will show characteristic fragmentation patterns.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₉D₇ClNO₂ |
| Monoisotopic Mass | 260.1594 (free base) |
| [M+H]⁺ (Calculated) | 261.1672 |
| Major Fragment Ions [M+H]⁺ | m/z 144 (naphthyloxy), loss of the deuterated amino-propanol side chain[9][10] |
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a suitable ratio (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Expected Data:
A single major peak corresponding to this compound should be observed. The retention time will be dependent on the specific chromatographic conditions. The purity can be determined by the peak area percentage.
| Parameter | Expected Result |
| Retention Time | Dependent on specific conditions |
| Purity | ≥ 98% |
Signaling Pathway of Propranolol
Nor Propranolol is a metabolite of Propranolol, and understanding the mechanism of the parent drug provides context for its biological relevance. Propranolol primarily acts as a non-selective antagonist of β1 and β2-adrenergic receptors.[13][14][15]
Caption: Propranolol's antagonism of the β-adrenergic signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and the analytical methods described are standard for the characterization of such compounds. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical analysis. It is important to note that the synthetic protocol is hypothetical and would require experimental optimization and validation.
References
- 1. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. openaccessjournals.com [openaccessjournals.com]
A Technical Guide to Nor Propranolol-d7 Hydrochloride for Research Professionals
This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in Nor Propranolol-d7 Hydrochloride. It covers its procurement, chemical properties, and application in research, with a focus on providing practical information for experimental design.
Sourcing and Procurement
This compound is a deuterated stable isotope-labeled internal standard of Nor Propranolol. It is primarily used in analytical and research settings, particularly in mass spectrometry-based applications, to ensure accurate quantification of propranolol and its metabolites. Several specialized chemical suppliers offer this compound.
Identified Suppliers
A number of chemical suppliers provide this compound for research purposes. The following table summarizes the key suppliers identified. Pricing is often not publicly listed and typically requires a formal request for a quote (RFQ).
| Supplier | Product Name | CAS Number | Additional Information |
| LGC Standards | This compound | 1246819-85-1 | Certified reference material. Pricing requires a user account.[1] |
| Alentris Research Pvt. Ltd. | Nor Propranolol D7 Hydrochloride | 1246819-85-1 | Inquire for stock and pack size.[2] |
| Xcess Biosciences | This compound | 1246819-85-1 | Further details available on their website.[3] |
| MedchemExpress.com | This compound | Not explicitly listed for this specific compound, but they are a known supplier of stable isotopes. | Deuterated Nor Propranolol hydrochloride is available.[4] |
Pricing and Availability
| Compound | Supplier | Quantity | Price (USD) |
| Propranolol-d7 hydrochloride | MedchemExpress.com | 1 mg | $100 |
| 5 mg | $250 | ||
| 10 mg | $410 |
Note: This pricing is for Propranolol-d7 hydrochloride and should be considered indicative only. Prices for this compound may vary.
Technical Data
This compound is the deuterated form of Nor Propranolol hydrochloride. The deuterium labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of propranolol.
| Property | Value | Source |
| Chemical Name | 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochloride | Alentris Research[2] |
| CAS Number | 1246819-85-1 | LGC Standards[5][1] |
| Molecular Formula | C13H10D5NO2 · HCl | Alentris Research[2] |
| Unlabelled CAS Number | 62618-09-1 | LGC Standards[5][1] |
Experimental Applications and Protocols
This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify propranolol and its metabolites in biological samples. The non-deuterated form, propranolol, is a nonselective β-adrenergic receptor antagonist.[6][7]
General Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a research setting, from procurement to data analysis.
Signaling Pathway of Propranolol
Propranolol, the non-deuterated parent compound, acts as an antagonist at β-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. Understanding this pathway is crucial for designing experiments that investigate the pharmacological effects of propranolol.
References
Navigating the Isotopic Landscape: A Technical Guide to the Physical and Chemical Properties of Deuterated Propranolol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of deuterated propranolol and its primary metabolites. Propranolol, a widely used beta-blocker, undergoes extensive metabolism, leading to the formation of several key derivatives. The strategic replacement of hydrogen with deuterium in these molecules offers a powerful tool for metabolic studies, pharmacokinetic analysis, and as internal standards in analytical assays. This document details the available physicochemical data, experimental protocols for their analysis, and relevant biological pathways to support research and development in this area.
Physicochemical Properties
Propranolol is metabolized in the liver through several key pathways, including aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation[1][2]. The major metabolites include 4-hydroxypropranolol, N-desisopropylpropranolol, and various glucuronide conjugates[2][3]. While extensive data is available for the non-deuterated forms of these metabolites, specific quantitative physicochemical data for their deuterated counterparts are sparse in the public domain. The primary utility of deuterated analogs lies in their use as internal standards for mass spectrometry-based quantification, where their chemical behavior is nearly identical to the endogenous analyte, but their increased mass allows for clear differentiation[4][5].
The following tables summarize the known physical and chemical properties of propranolol and its major non-deuterated metabolites. It is important to note that the deuteration of these molecules is not expected to significantly alter properties such as melting point, pKa, or solubility. The most significant change will be in the molecular weight and the resulting mass-to-charge ratio (m/z) observed in mass spectrometry.
Table 1: Physical and Chemical Properties of Propranolol and its Major Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility | Reference(s) |
| Propranolol | C₁₆H₂₁NO₂ | 259.34 | 96 | 9.53 | 61.7 mg/L (at 25 °C) | [6] |
| 4-Hydroxypropranolol | C₁₆H₂₁NO₃ | 275.34 | 156-158 (HCl salt) | Not Available | Soluble in DMF, DMSO, Ethanol | [7] |
| N-Desisopropylpropranolol | C₁₃H₁₅NO₂ | 217.26 | Not Available | Not Available | Not Available | [8] |
Experimental Protocols
The analysis of propranolol and its metabolites, including their deuterated analogs, is typically performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of propranolol and its metabolites in biological matrices[9][10].
Sample Preparation (Human Plasma): [9]
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated propranolol).
-
Add 20 µL of methanol and vortex.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm at 4°C for 10 minutes.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Chromatographic Conditions: [9]
-
Column: Hypersil GOLD C18 (dimensions not specified)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Detection: [9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of propranolol and its metabolites, often requiring derivatization to increase volatility[5][11].
Sample Preparation and Derivatization: [5][11]
-
Extract the analytes from the biological matrix using a suitable solvent extraction method.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (PFPA).
-
Incubate to allow for complete derivatization.
-
Inject the derivatized sample into the GC-MS system.
GC-MS Conditions: [11]
-
Column: HP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injection: 1.0 µL of the derivatized product in ethyl acetate, splitless injection at 250°C.
-
Oven Temperature Program: 70°C to 290°C at 30°C/min, with a final hold time of 2.67 min.
-
MS Detector: Operated in full scan mode (40 to 800 amu) or selected ion monitoring (SIM) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of metabolites[12][13][14].
Sample Preparation: [14]
-
Dissolve 10-20 mg of the accurately weighed sample in a 5 mm OD NMR tube.
-
Add a known quantity of an internal standard (e.g., tert-butyl alcohol) solution.
-
Add approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Mix well before recording the spectrum.
¹H NMR Spectrometer Parameters (Example): [14]
-
Frequency: 89.55 MHz
-
Spectral Width: 1000 Hz
-
Pulse Width: 28 µs (90° pulse)
-
Pulse Delay: 5.4 s
-
Repetition Time: 10 s
-
Data Points: 8k
-
Temperature: 21°C
-
Internal Reference: Tetramethylsilane (TMS)
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to propranolol.
Caption: Major metabolic pathways of propranolol.
Caption: Simplified beta-adrenergic signaling pathway inhibited by propranolol.
Caption: General experimental workflow for metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-N-Desisopropylpropranolol | C13H15NO2 | CID 2793810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faa.gov [faa.gov]
- 12. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
Nor Propranolol-d7 Hydrochloride safety data sheet (SDS) information
Disclaimer: A specific Safety Data Sheet (SDS) for Nor Propranolol-d7 Hydrochloride was not publicly available at the time of this writing. The following information is compiled and extrapolated from the Safety Data Sheets of the closely related compounds, Propranolol Hydrochloride and (±)-Propranolol-d7. Researchers, scientists, and drug development professionals should use this information as a guide and are advised to obtain a compound-specific SDS from their supplier.
Substance Identification and Hazard Classification
This compound is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of Propranolol. It is intended for laboratory and research use. Based on the available data for related compounds, it should be handled as a substance with potential health hazards.
Chemical Identity:
-
Synonyms: 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochloride[1]
-
Molecular Formula: C₁₃H₁₀D₅NO₂ · HCl[1]
-
CAS Number: 1246819-85-1[1]
Hazard Classification: The primary hazards associated with the parent compound, Propranolol Hydrochloride, and its deuterated analog are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3][4][5][6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4][5] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child.[3][4][5] |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children.[3][4][5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |
| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[3][4][5] |
Physical and Chemical Properties
Limited specific data for this compound is available. The following table includes data for Propranolol Hydrochloride.
| Property | Value |
| Physical State | Solid, Crystal - Powder |
| Color | White - Almost white |
| Melting Point | 166°C |
| Solubility | Soluble in Water |
Toxicological Data
The following toxicological data is for Propranolol Hydrochloride. Due to the structural similarity, a comparable toxicological profile for this compound can be anticipated.
| Test | Species | Route | Value |
| LD50 | Rat | Intraperitoneal | 75 mg/kg |
| TDLo | Rat | Oral | 150 mg/kg (8-18 days pregnant) |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. TDLo: Lowest Published Toxic Dose. The lowest dose of a substance reported to have any toxic effect.
Experimental Protocols
Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not provided within the SDS documents themselves. For researchers requiring this level of detail, it is recommended to consult the original toxicological studies or contact the chemical supplier for further information. The RTECS (Registry of Toxic Effects of Chemical Substances) number for Propranolol Hydrochloride is UB7525000, which can be used to find relevant toxicological studies.
Safety and Handling
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust respirator
-
Hand Protection: Protective gloves
-
Eye Protection: Safety glasses or face shield
-
Skin and Body Protection: Protective clothing and boots
Engineering Controls:
-
Use in a well-ventilated area, preferably with a local exhaust system.[2]
-
Install safety showers and eye wash stations.
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[6]
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
The substance is hygroscopic and should be stored under an inert gas.[2]
First-Aid Measures
The following diagram outlines the recommended first-aid procedures in case of exposure.
Caption: First-aid procedures for exposure to this compound.
Logical Relationships in Hazard Communication
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a logical framework for communicating hazards. The following diagram illustrates the relationship between the hazard classification of Propranolol and the corresponding safety measures.
Caption: Logical flow from hazard identification to safety measures.
References
Methodological & Application
Application Note: Quantitative Analysis of Propranolol in Human Plasma by LC-MS/MS Using Nor Propranolol-d7 Hydrochloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Propranolol is a non-selective beta-blocker widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias[1][2]. Accurate quantification of propranolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and speed[3][4]. The use of a stable isotope-labeled internal standard (IS) is essential for correcting variations in sample preparation and instrument response. Nor Propranolol-d7 Hydrochloride, a deuterated analog of a propranolol metabolite, is an ideal internal standard as it shares similar chemical properties and chromatographic behavior with the analyte, but is mass-distinct, ensuring reliable quantification.
This application note details a robust and validated LC-MS/MS method for the determination of propranolol in human plasma using this compound as the internal standard. The protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation.
Experimental Protocol
Materials and Reagents
-
Propranolol Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Drug-free human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Propranolol and Nor Propranolol-d7 IS by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL[4]. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Propranolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (25 ng/mL): Dilute the Nor Propranolol-d7 stock solution with methanol to achieve a final concentration of 25 ng/mL[5].
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (25 ng/mL) and vortex briefly[5].
-
Add 300 µL of acetonitrile to precipitate plasma proteins[5].
-
Vortex the mixture for 1 minute to ensure thorough mixing[5].
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].
-
Transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis[5].
LC-MS/MS Instrumental Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent |
| Column Temperature | 40°C[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Gradient Elution | 0-2 min, 10-70% B; 2-6 min, 70% B; 6-6.1 min, 70-10% B; 6.1-9.5 min, 10% B[5] |
| Injection Volume | 10 µL[5] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Propranolol: 260.2 → 116.2 (Quantifier), 260.2 → 183.1 (Qualifier) Nor Propranolol-d7 (IS): 225.1 → 116.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument; typically 20-35 eV. |
| Dwell Time | 100-200 ms |
Method Validation Summary
The described method should be validated in accordance with regulatory guidelines (e.g., FDA, ICH). The following tables present typical performance data for such an assay.
Table 1: Linearity and Sensitivity
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Propranolol | 1 - 500 | > 0.995 | 1.0 |
| Data presented are representative values based on published literature[5][6]. |
Table 2: Accuracy and Precision
Intra-day and inter-day accuracy and precision are evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | < 7.1% | < ±9.8% | < 8.5% | < ±10.5% |
| LQC | 3.0 | < 6.5% | < ±8.2% | < 7.9% | < ±9.1% |
| MQC | 100 | < 5.0% | < ±6.5% | < 6.8% | < ±7.5% |
| HQC | 400 | < 4.8% | < ±5.9% | < 6.2% | < ±7.0% |
| Data presented are representative values based on published literature. Acceptance criteria are typically ±15% (±20% for LLOQ) for both precision (CV) and accuracy (RE)[3][5][7]. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample handling to final data analysis.
Caption: Workflow for Propranolol quantification in plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of propranolol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation protocol allows for a high-throughput analysis, making this method highly suitable for clinical and research applications, including pharmacokinetic characterization and therapeutic drug monitoring.
References
- 1. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. academicjournals.org [academicjournals.org]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Method for the Quantification of Propranolol and its Metabolites in Human Plasma
Application Note
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and its major metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias.[1][2] It undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[3][4] The major pharmacologically active metabolite is 4-hydroxypropranolol, while other significant metabolites include N-desisopropylpropranolol and naphthoxylactic acid.[1][3] Accurate and reliable quantification of propranolol and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a detailed protocol for an LC-MS/MS method developed for this purpose.
Experimental
Materials and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
4-Hydroxypropranolol (Reference Standard)
-
N-Desisopropylpropranolol (Reference Standard)
-
Bisoprolol or other suitable internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) source (e.g., Agilent 6400 series or equivalent)
Chromatographic Conditions
A Hypersil GOLD C18 column is utilized for the separation of propranolol and its metabolites.[5][6] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile, which allows for efficient separation of the analytes.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Hypersil GOLD C18 (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ESI mode. The quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V |
| Source Temperature | As per instrument recommendation |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propranolol | 260.2 | 116.1 | 10-15 |
| 4-Hydroxypropranolol | 276.2 | 116.1 | 15 |
| N-Desisopropylpropranolol | 218.0 | - | - |
| Internal Standard (e.g., Bisoprolol) | - | - | - |
Note: The optimal collision energy should be determined experimentally.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in methanol at a concentration of 0.1 mg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standard solutions for calibration curves and quality control (QC) samples.[5]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.[5]
Sample Preparation Protocol
This protocol utilizes a simple and efficient protein precipitation method.[5][6]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile.[5]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,500 rpm for 10 minutes at 4 °C.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation and Performance
The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Table 4: Summary of Quantitative Performance Data
| Parameter | Propranolol | 4-Hydroxypropranolol | N-Desisopropylpropranolol |
| Linearity Range (ng/mL) | 1 - 500 | 0.2 - 100 | 0.2 - 100 |
| LLOQ (ng/mL) | 1[5] | 0.2[5] | 0.2[5] |
| Intra-day Precision (%RSD) | < 7.1%[5] | < 7.1%[5] | < 7.1%[5] |
| Inter-day Precision (%RSD) | < 7.1%[5] | < 7.1%[5] | < 7.1%[5] |
| Accuracy (%RE) | < 9.8%[5] | < 9.8%[5] | < 9.8%[5] |
| Extraction Recovery | > 90%[7] | > 50%[7] | > 50%[7] |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Visualizations
Caption: Metabolic pathway of propranolol.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Nor-Propranolol Analysis in Plasma
These application notes provide detailed protocols for the sample preparation of nor-propranolol, a primary metabolite of propranolol, from plasma samples for quantitative analysis. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Nor-propranolol, or N-desisopropylpropranolol, is a pharmacologically active metabolite of the beta-blocker propranolol. Accurate quantification of nor-propranolol in plasma is crucial for pharmacokinetic and metabolism studies. This document outlines three common and effective sample preparation techniques to isolate nor-propranolol from plasma matrices, thereby minimizing interference and enhancing analytical sensitivity, typically for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is often the first choice for high-throughput analysis due to its simplicity and speed.
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., bisoprolol at 25 ng/mL in methanol) to the plasma sample.
-
Methanol Addition: Add 20 µL of methanol to the mixture.
-
Precipitation: Add 300 µL of acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[1]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method generally results in a cleaner extract compared to protein precipitation.
-
Sample Aliquoting: Transfer 0.5 mL of plasma into a clean glass vial.
-
Acidification: Add 100 µL of 0.1 N HCl to the plasma and vortex briefly.
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution.
-
Extraction Solvent Addition: Add 3 mL of tert-butyl methyl ether.
-
Vortexing: Vortex the mixture for 3 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the vials in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering components are washed away, and the purified analyte is then eluted for analysis. This method provides the cleanest extracts and allows for sample concentration.
-
Sample Pre-treatment: To 200 µL of plasma, add 100 µL of a suitable buffer (e.g., Buffer-2, composition may vary) and vortex. Add 50 µL of the internal standard (e.g., Propranolol-d7 HCl at 100 ng/mL).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Hypersil gold) sequentially with methanol and then with water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent will depend on the sorbent and analyte properties.
-
Elution: Elute the analyte of interest with a stronger solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1000 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of nor-propranolol (referred to as M2 in the cited literature) and its parent drug, propranolol, using a protein precipitation method followed by LC-MS/MS.
| Parameter | Nor-Propranolol (M2) | Propranolol | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL | [3] |
| Linearity Range | 0.2 - 100 ng/mL | 1 - 500 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 7.1% | < 7.1% | [3] |
| Inter-day Precision (%RSD) | < 7.1% | < 7.1% | [3] |
| Relative Error | < 9.8% | < 9.8% | [3] |
The following table presents data for a solid-phase extraction method for propranolol and 4-hydroxy propranolol, which provides an indication of the performance that can be expected for structurally similar analytes like nor-propranolol.
| Parameter | Propranolol | 4-Hydroxy Propranolol | Reference |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 0.20 ng/mL | [4] |
| Linearity Range (Free) | 0.20 - 135.00 ng/mL | 0.20 - 25.00 ng/mL | [4] |
| Extraction Recovery | > 96% | > 64% | [4] |
| Intra- and Inter-day Precision (%RSD) | < 11.3% | < 11.3% | [4] |
| Intra- and Inter-day Accuracy | < 11% of nominal | < 11% of nominal | [4] |
Conclusion
The choice of sample preparation technique for nor-propranolol analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction delivers the highest level of purity and the potential for sample concentration, making it ideal for methods requiring the lowest limits of detection. The provided protocols and performance data serve as a valuable starting point for method development and validation for the accurate quantification of nor-propranolol in plasma.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nor Propranolol-d7 HCl in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a precise understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental. The accuracy of these studies hinges on the bioanalytical methods used to quantify the drug and its metabolites in biological matrices. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).
Nor Propranolol-d7 HCl, a deuterium-labeled analog of the propranolol metabolite N-desisopropylpropranolol, serves as an invaluable tool in this context. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects. This document provides detailed application notes and protocols for the use of Nor Propranolol-d7 HCl and other deuterated propranolol standards in pharmacokinetic research.
The Role of Deuterated Standards in Pharmacokinetic Analysis
Deuterated internal standards are considered the superior choice for quantitative bioanalysis for several key reasons:
-
Co-elution with Analyte: They exhibit nearly identical chromatographic behavior to the non-labeled drug, meaning they elute at the same time.
-
Similar Ionization Efficiency: They respond similarly to the analyte in the mass spectrometer's ion source.
-
Correction for Matrix Effects: Because they are affected by ion suppression or enhancement in the same way as the analyte, they provide accurate correction.
-
Improved Precision and Accuracy: Their use leads to more reliable and reproducible data, which is critical for making informed decisions in drug development.
Nor Propranolol-d7 HCl is specifically used as an internal standard for the quantification of N-desisopropylpropranolol, a primary metabolite of propranolol. Similarly, Propranolol-d7 is used for the parent drug.
Propranolol Metabolism
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[1] The key enzymes involved are Cytochrome P450 isoenzymes CYP2D6 and CYP1A2, with minor contributions from CYP2C19.[2]
-
Ring Oxidation: This pathway, primarily catalyzed by CYP2D6, leads to the formation of 4-hydroxypropranolol, which is an active metabolite.
-
Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol (Nor Propranolol), a reaction mainly catalyzed by CYP1A2.[1] This metabolite is then further oxidized to naphthoxylactic acid.
-
Glucuronidation: The parent propranolol molecule can also be directly conjugated with glucuronic acid.
Data Presentation: Pharmacokinetic Parameters of Propranolol
The following tables summarize key pharmacokinetic parameters of propranolol from various human studies. These values can vary significantly between individuals due to genetic factors, age, and co-administered medications.
Table 1: Pharmacokinetic Parameters of Propranolol after Single Oral Doses in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 40 | 18 ± 15 | ~2 (1-4) | 630.4 ± 285.0 (AUC₀₋₂₄) | ~6 | [3][4] |
| 80 | 52 ± 51 | 1.3 ± 0.5 | 670.2 ± 299.2 (AUC₀-∞) | - | [3][4] |
| 120 | - | - | - | ~6 | [5] |
| 160 | 121 ± 98 | ~2 (1-4) | - | - | [4] |
Table 2: Comparison of Propranolol Pharmacokinetics after Oral and Intravenous Administration
| Administration Route | Dose | Bioavailability | t½ (hr) | Reference |
| Oral | 40, 80, 120 mg | ~25% | ~6 | [5] |
| Intravenous | 10 mg | 100% | - | [5] |
Table 3: Pharmacokinetics of Propranolol Enantiomers (Steady-State)
| Enantiomer (80 mg dose) | Protein Binding | AUC₀₋₇₂₀ (ng·hr/mL) | Reference |
| (R)-propranolol | 15.8% | Higher when given as racemate | [6] |
| (S)-propranolol | 13.0% | - | [6] |
Experimental Protocols
Protocol 1: Quantification of Propranolol and N-desisopropylpropranolol in Human Plasma using LC-MS/MS
This protocol describes a general method for the simultaneous quantification of propranolol and its metabolite N-desisopropylpropranolol in human plasma, utilizing their respective deuterated internal standards.
1. Materials and Reagents
-
Propranolol HCl (Reference Standard)
-
N-desisopropylpropranolol (Reference Standard)
-
Propranolol-d7 HCl (Internal Standard)
-
Nor Propranolol-d7 HCl (Internal Standard for N-desisopropylpropranolol)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, N-desisopropylpropranolol, and their deuterated internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the reference standards in 50:50 methanol:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the deuterated stock solutions with acetonitrile to a final concentration (e.g., 50 ng/mL) that provides a stable and appropriate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Propranolol: Q1: 260.2 -> Q3: 116.1
-
Propranolol-d7: Q1: 267.2 -> Q3: 116.1
-
N-desisopropylpropranolol: Q1: 218.1 -> Q3: 116.1
-
Nor Propranolol-d7: Q1: 225.1 -> Q3: 116.1
-
-
Note: Specific voltages and gas settings should be optimized for the instrument in use.
-
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
Conclusion
The use of Nor Propranolol-d7 HCl and other deuterated analogs as internal standards is indispensable for the accurate and precise quantification of propranolol and its metabolites in pharmacokinetic studies. The protocols and data presented herein provide a robust framework for researchers in drug development. By adhering to these methodologies, scientists can generate high-quality bioanalytical data, leading to a more thorough understanding of the ADME properties of propranolol and other drug candidates, ultimately supporting the development of safer and more effective medicines.
References
- 1. ClinPGx [clinpgx.org]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Bioequivalence Study Of Propranolol Tablets - Electronic Journal of General Medicine [ejgm.co.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Propranolol in Human Urine using Nor Propranolol-d7 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of propranolol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, Nor Propranolol-d7 Hydrochloride is employed as an internal standard. The methodology described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of propranolol. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visualization of the metabolic pathway of propranolol.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate quantification of propranolol and its metabolites in biological matrices like urine is crucial for therapeutic drug monitoring and understanding its pharmacokinetic profile. The primary metabolic pathways of propranolol include ring oxidation, side-chain oxidation, and glucuronidation.[3][4] Side-chain oxidation leads to the formation of N-desisopropylpropranolol, also known as norpropranolol.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of drugs and their metabolites in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.
Propranolol Metabolism
Propranolol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6 and CYP1A2.[3] The major metabolic routes are:
-
Ring Hydroxylation: Formation of 4-hydroxypropranolol, an active metabolite.
-
N-dealkylation (Side-Chain Oxidation): Production of N-desisopropylpropranolol (norpropranolol).[3]
-
Glucuronidation: Direct conjugation of propranolol.[3]
These metabolites are then primarily excreted in the urine.[4]
References
Application Note and Protocol: Preparation of Nor Propranolol-d7 Hydrochloride Solutions for Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor Propranolol-d7 Hydrochloride is a deuterium-labeled analog of Nor Propranolol, a metabolite of the non-selective beta-blocker, Propranolol. Due to its structural similarity and distinct mass, this compound is an ideal internal standard (IS) for the quantitative analysis of Propranolol and its metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This application note provides a detailed protocol for the preparation of a stock solution and subsequent working solutions of this compound, which can be used to construct calibration curves for the quantification of analytes such as Propranolol.
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Hydrochloric acid
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add approximately 0.5 mL of methanol to the volumetric flask.
-
Vortex and sonicate the solution for 10 minutes to ensure complete dissolution.[4]
-
Allow the solution to return to room temperature.
-
Add methanol to the volumetric flask up to the 1 mL mark.
-
Invert the flask several times to ensure homogeneity.
-
This solution is the 1 mg/mL primary stock solution. Store at -20°C when not in use.[1][2]
Preparation of Intermediate and Working Standard Solutions
A series of intermediate and working standard solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be appropriate for the expected range of the calibration curve for the target analyte. For the quantification of Propranolol, typical calibration curve ranges are from 1 ng/mL to 500 ng/mL.[5]
Table 1: Preparation of Intermediate and Working Standard Solutions of this compound
| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume (mL) | Diluent | Final Concentration (µg/mL) |
| INT-1 | 1 mg/mL Stock | 100 | 1 | Methanol | 100 |
| INT-2 | 100 µg/mL (INT-1) | 100 | 1 | Methanol | 10 |
| WS-1 | 10 µg/mL (INT-2) | 100 | 1 | 50:50 Methanol:Water | 1 |
| WS-2 | 10 µg/mL (INT-2) | 50 | 1 | 50:50 Methanol:Water | 0.5 |
| WS-3 | 10 µg/mL (INT-2) | 10 | 1 | 50:50 Methanol:Water | 0.1 |
| WS-4 | 1 µg/mL (WS-1) | 50 | 1 | 50:50 Methanol:Water | 0.05 |
| WS-5 | 1 µg/mL (WS-1) | 10 | 1 | 50:50 Methanol:Water | 0.01 |
Note: The final diluent for the working standards (WS) should be compatible with the mobile phase used in the LC-MS analysis.
Data Presentation
The prepared working solutions of this compound can be used to spike calibration standards and quality control samples. For instance, a fixed volume of a working solution (e.g., 10 µL of WS-3, 100 ng/mL) can be added to each calibration standard of the target analyte (e.g., Propranolol) to achieve a constant final concentration of the internal standard in all samples.
Table 2: Example of Propranolol Calibration Curve Standards with this compound as Internal Standard
| Calibration Standard | Propranolol Concentration (ng/mL) | Volume of Propranolol Standard (µL) | Volume of Internal Standard (WS-3, 100 ng/mL) (µL) | Final Volume (µL) | Final Propranolol Concentration (ng/mL) | Final Internal Standard Concentration (ng/mL) |
| CS1 | 10 | 10 | 10 | 100 | 1 | 10 |
| CS2 | 50 | 10 | 10 | 100 | 5 | 10 |
| CS3 | 100 | 10 | 10 | 100 | 10 | 10 |
| CS4 | 500 | 10 | 10 | 100 | 50 | 10 |
| CS5 | 1000 | 10 | 10 | 100 | 100 | 10 |
| CS6 | 2500 | 10 | 10 | 100 | 250 | 10 |
| CS7 | 5000 | 10 | 10 | 100 | 500 | 10 |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. redalyc.org [redalyc.org]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Nor Propranolol-d7 Hydrochloride in Toxicology Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nor Propranolol-d7 Hydrochloride is the deuterated form of Norpropranolol, a metabolite of the widely prescribed beta-blocker, Propranolol. In the field of toxicology, particularly in forensic and clinical settings, the accurate quantification of drugs and their metabolites is paramount for determining exposure, assessing toxicity, and informing clinical decisions. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte of interest (Norpropranolol) but has a different mass-to-charge ratio (m/z). This allows it to be distinguished by a mass spectrometer, making it an ideal internal standard to correct for variations during sample preparation and analysis.[3][4]
These application notes provide a comprehensive overview of the use of this compound as an internal standard in toxicology screening, complete with detailed experimental protocols and data presentation.
Principle of Application
In quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of the deuterated internal standard (this compound) is added to biological samples (e.g., blood, urine, tissue homogenates) at the beginning of the sample preparation process. Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte (Norpropranolol), it experiences similar extraction recovery, ionization efficiency, and chromatographic retention.[3] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[2]
Propranolol Metabolism and the Role of Norpropranolol
Propranolol undergoes extensive metabolism in the liver, primarily through three major pathways: aromatic hydroxylation (to form 4-hydroxypropranolol), N-dealkylation (to form Norpropranolol), and glucuronidation.[1][3] The key enzymes involved are from the cytochrome P450 family, including CYP2D6, CYP1A2, and CYP2C19.[1] Norpropranolol, or N-desisopropylpropranolol, is a product of the N-dealkylation of the isopropylamine side chain of propranolol.[3] The presence and concentration of Norpropranolol in biological samples can provide valuable information about the parent drug's metabolism and the time course of exposure.
Experimental Protocols
The following are representative protocols for the extraction and analysis of Norpropranolol from biological matrices using this compound as an internal standard. These methods are adaptable for various toxicology screening purposes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting Norpropranolol from plasma or serum samples.
Materials:
-
Biological sample (plasma, serum)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
50 mM Ammonium hydroxide solution
-
Extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 100 µL of 50 mM ammonium hydroxide solution to basify the sample and vortex for 30 seconds.
-
Add 1 mL of the extraction solvent, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is effective for cleaning up more complex matrices like urine or tissue homogenates.
Materials:
-
Biological sample (urine, tissue homogenate)
-
This compound internal standard working solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
2% Formic acid in water (for washing)
-
5% Ammonium hydroxide in methanol (for elution)
-
SPE manifold
-
Other materials as in LLE protocol
Procedure:
-
Pre-treat the sample: For urine, dilute 1:1 with 4% phosphoric acid. For tissue homogenate, perform protein precipitation with acetonitrile first.
-
To 500 µL of the pre-treated sample, add 25 µL of the this compound internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norpropranolol | 218.1 | 116.1 | 20 |
| Nor Propranolol-d7 | 225.1 | 116.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables present representative quantitative data that can be obtained from a validated LC-MS/MS method using this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |
| Extraction Recovery | 85-105% |
| Matrix Effect | Minimal (<15%) |
Table 2: Toxicological Screening Results from Hypothetical Case Samples
| Sample ID | Matrix | Norpropranolol Concentration (ng/mL) | Interpretation |
| Case-001 | Plasma | 75.2 | Consistent with therapeutic use of Propranolol |
| Case-002 | Urine | 1250.8 | Recent high-dose exposure to Propranolol |
| Case-003 | Plasma | 5.6 | Low-level exposure or later stages of elimination |
| Case-004 | Post-mortem Blood | 2100.0 | Potentially toxic level of Propranolol |
Signaling Pathway of Propranolol's Action
Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. This action is the basis for its therapeutic effects and also contributes to its toxicity in overdose. The signaling pathway involves G-protein coupled receptors (GPCRs) and the modulation of intracellular second messengers like cyclic AMP (cAMP).
Conclusion
This compound is an invaluable tool for modern toxicology screening. Its use as an internal standard in LC-MS/MS assays ensures the reliability, accuracy, and precision of quantitative results for Norpropranolol. The protocols and data presented here provide a framework for the implementation of this standard in clinical and forensic laboratories, contributing to improved assessment of propranolol exposure and toxicity. The diagrams provided offer a clear visualization of the metabolic and signaling pathways relevant to the analysis and interpretation of results.
References
Application Note: High-Throughput Analysis of Propranolol and its Major Metabolites in Human Plasma using Isotopic Standards and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and its major phase I and phase II metabolites in human plasma. The use of stable isotope-labeled internal standards for each analyte ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. This method is ideal for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive hepatic metabolism, resulting in a variety of metabolites. The primary metabolic pathways include ring oxidation to form 4-hydroxypropranolol, side-chain oxidation leading to N-desisopropylpropranolol and subsequently naphthoxylactic acid, and direct glucuronidation of the parent drug and its phase I metabolites.[1] 4-hydroxypropranolol is a pharmacologically active metabolite, making its quantification alongside the parent drug crucial for understanding the overall therapeutic effect.
Accurate bioanalysis of propranolol and its metabolites is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The gold standard for such quantitative analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and specificity. The incorporation of stable isotope-labeled internal standards (SIL-IS), which have nearly identical physicochemical properties to the analytes, is critical for correcting analytical variability. This application note provides a detailed protocol for the chromatographic separation and quantification of propranolol and its key metabolites using their corresponding deuterated analogs.
Metabolic Pathway of Propranolol
Propranolol is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, and UDP-glucuronosyltransferases (UGTs). The main metabolic transformations are illustrated in the diagram below.
Caption: Major metabolic pathways of Propranolol.
Experimental Workflow
The analytical workflow involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry. Each step is optimized for high recovery, efficiency, and sensitivity.
Caption: Overall experimental workflow.
Materials and Methods
Reagents and Materials
-
Analytes: Propranolol HCl, 4-Hydroxypropranolol HCl, N-Desisopropylpropranolol.
-
Isotopic Standards: Propranolol-d7, 4-Hydroxypropranolol-d7. These are commercially available from various suppliers.
-
Note: Commercially available stable isotope-labeled standards for N-desisopropylpropranolol and naphthoxylactic acid are not readily found. For semi-quantitative analysis, Propranolol-d7 may be used as the internal standard for these metabolites, though this is a less ideal approach.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Biological Matrix: Blank human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and isotopic standard in methanol.
-
Working Standard Mixture: Prepare a mixed standard solution containing all analytes by diluting the primary stocks with 50:50 methanol:water.
-
Working Internal Standard (IS) Mixture: Prepare a mixed internal standard solution containing Propranolol-d7 and 4-Hydroxypropranolol-d7 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation Protocol
-
Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working IS mixture to each tube (excluding double blanks) and vortex briefly.
-
For calibration curve samples, add the appropriate volume of the working standard mixture. For unknown samples, add 20 µL of 50:50 methanol:water.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 10-70% B; 2-6 min: 70% B; 6-6.1 min: 70-10% B; 6.1-9.5 min: 10% B |
Tandem Mass Spectrometry
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Quantitative Data
The MRM transitions for the analytes and their corresponding stable isotope-labeled internal standards are crucial for selective and sensitive quantification. The transitions listed below are based on published methods and theoretical calculations for the deuterated analogs.[2]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (approx. min) |
| Propranolol | 260.2 | 116.1 | 4.2 |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 4.2 |
| 4-Hydroxypropranolol | 276.2 | 173.1 | 4.0 |
| 4-Hydroxypropranolol-d7 (IS) | 283.2 | 173.1 | 4.0 |
| N-Desisopropylpropranolol | 218.1 | 74.1 | 4.1 |
Note: The precursor ion (Q1) for the deuterated standards is shifted by the mass of the incorporated deuterium atoms (+7 Da). The product ion (Q3) is typically the same if the fragmentation does not involve the labeled positions.
Linearity and Sensitivity
The method should be validated for linearity, accuracy, and precision according to regulatory guidelines. Using the described protocol, calibration curves are typically linear over a range of 0.2 to 500 ng/mL for propranolol and its metabolites, with correlation coefficients (r²) > 0.99. The lower limit of quantification (LLOQ) is generally achieved at concentrations of 0.2-1.0 ng/mL, demonstrating excellent sensitivity for pharmacokinetic studies.[2][3]
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the simultaneous determination of propranolol and its major metabolites in human plasma. The protocol, which incorporates a simple protein precipitation step and utilizes stable isotope-labeled internal standards, provides a reliable and high-throughput solution for researchers in drug development and clinical pharmacology. The use of specific isotopic standards for both the parent drug and its key active metabolite, 4-hydroxypropranolol, ensures the highest quality quantitative data.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Nor Propranolol-d7 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nor Propranolol-d7 Hydrochloride as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be a matrix effect issue with this compound?
A1: Yes, poor accuracy and precision in QC samples are hallmark indicators of uncompensated matrix effects. While this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the analyte's behavior, significant and variable ion suppression or enhancement in different lots of the biological matrix can lead to inaccurate quantification.[1] If the internal standard's response is not proportionally affected in the same way as the analyte, it will fail to compensate for the matrix effect, resulting in unreliable data.
Troubleshooting Steps:
-
Verify Internal Standard Response: Check the peak area of this compound across all samples (calibrators, QCs, and unknowns). High variability in the internal standard response is a strong indicator that it is not adequately compensating for the matrix effect.[1]
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the matrix factor (MF) and understand the extent of ion suppression or enhancement.[2] This will provide quantitative evidence of a matrix effect.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from the matrix.[3][4] Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Optimize Chromatography: Adjust your chromatographic method to achieve better separation between your analyte/internal standard and the co-eluting matrix components.[3] This could involve trying a different column, altering the mobile phase composition, or modifying the gradient profile.
Q2: The peak area of my this compound internal standard is highly variable or significantly lower than expected. What are the potential causes?
A2: An inconsistent or unexpectedly low response from your this compound can stem from several issues, ranging from sample handling to the matrix itself.
Troubleshooting Steps:
-
Check for Storage and Handling Issues: Ensure that the this compound stock and working solutions have been stored under the manufacturer's recommended conditions (e.g., correct temperature, protection from light). Improper storage can lead to degradation. Always use freshly prepared working solutions to minimize the impact of instability.
-
Evaluate Extraction Recovery: A consistently low signal may indicate poor extraction efficiency for the internal standard. You may need to optimize the sample preparation method, such as adjusting the pH or the solvent composition of the extraction buffer, to ensure efficient recovery of this compound.[6]
-
Assess Matrix Effects: As mentioned previously, significant ion suppression can drastically reduce the signal of the internal standard. The post-extraction addition experiment is crucial for diagnosing this.[6]
-
Investigate Injector Performance: Inconsistent injection volumes can lead to variable peak areas. Perform an injection precision test with a standard solution to rule out autosampler issues. Check for air bubbles in the syringe and sample loop.[6]
-
Consider Carryover: If a high concentration sample is followed by a low concentration one, carryover can affect the internal standard's peak area in the subsequent injection. Inject a blank after a high-concentration sample to check for this. If carryover is observed, optimize the injector wash method.[6]
Q3: I am observing a chromatographic retention time shift between my analyte (Nor Propranolol) and the this compound internal standard. Why is this happening and how can I fix it?
A3: A retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[5] Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[5][6] If this shift is significant, the analyte and internal standard may be affected differently by co-eluting matrix components, leading to inadequate compensation for matrix effects.
Troubleshooting Steps:
-
Confirm Co-elution: The primary assumption for effective matrix effect compensation by a SIL-IS is that it co-elutes with the analyte. A significant separation compromises this.
-
Adjust Chromatographic Conditions: Modify your LC method to minimize the separation. This could involve adjusting the mobile phase composition, gradient slope, or temperature. The goal is to have the analyte and internal standard peaks overlap as much as possible.
-
Evaluate Different Columns: The choice of stationary phase can influence the degree of the isotope effect. Testing different C18 columns or even different types of stationary phases (e.g., phenyl-hexyl) might reduce the separation.
Q4: Could there be isotopic crosstalk between the analyte and this compound?
A4: Isotopic crosstalk, or interference, can occur when the signal from the unlabeled analyte contributes to the signal of the SIL internal standard, or vice-versa.[7] This is a concern if the mass difference between the analyte and the internal standard is small. For Nor Propranolol-d7, the mass difference of +7 Da makes significant crosstalk from the analyte's naturally occurring isotopes less likely, but not impossible, especially at very high analyte concentrations. Another potential issue is the presence of unlabeled Nor Propranolol as an impurity in the this compound standard.
Troubleshooting Steps:
-
Check the Purity of the Internal Standard: Analyze a high concentration solution of the this compound standard alone and monitor the mass transition of the unlabeled analyte. This will reveal if there is any significant unlabeled impurity.
-
Assess Analyte Contribution: Analyze a sample containing the upper limit of quantification (ULOQ) of the unlabeled analyte without any internal standard. Monitor the mass transition of this compound to see if there is any contribution from the analyte's natural isotopes.
-
Select Appropriate Mass Transitions: If crosstalk is observed, consider selecting different precursor-product ion transitions for your analyte and internal standard to minimize overlap.
-
Use a Mathematical Correction: In cases where minor, predictable crosstalk exists, a mathematical correction can be applied to the data.[4][7]
Quantitative Data Summary
To systematically troubleshoot matrix effects, it is essential to quantify them. The following table outlines the key parameters and their calculation based on the widely accepted post-extraction addition method.[5][8]
| Parameter | Description | Formula | Interpretation |
| Matrix Factor (MF) | A quantitative measure of the degree of ion suppression or enhancement. | MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | The efficiency of the extraction process for the analyte and internal standard. | RE (%) = (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) x 100 | A high and consistent recovery is desirable. |
| Process Efficiency (PE) | The overall efficiency of the analytical process, combining extraction recovery and matrix effects. | PE (%) = (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution) x 100 OR PE (%) = MF x RE (%) | This value reflects the cumulative effect of all pre-analytical and analytical steps on the final signal. |
| Internal Standard Normalized Matrix Factor (IS-Normalized MF) | The matrix factor of the analyte normalized to the matrix factor of the internal standard. | IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard) | A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[2] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol details the steps to quantitatively evaluate the matrix effect, recovery, and process efficiency for your analyte and this compound.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (at least 6 different lots) through the entire sample preparation procedure. Just before the final evaporation step, spike the extracted matrix with the analyte and this compound to the same concentrations as in Set A.[2][6]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into blank biological matrix samples before starting the sample preparation procedure. These samples will then be processed through the entire extraction workflow. The spiking concentrations should be the same as in Set A and B.[6]
2. Sample Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
3. Data Calculation:
-
Calculate the mean peak areas for the analyte and this compound for each set.
-
Use the formulas provided in the "Quantitative Data Summary" table to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Visualizations
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: Troubleshooting workflow for inconsistent IS response.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for post-extraction addition method.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Nor Propranolol-d7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Nor Propranolol-d7 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Nor Propranolol-d7?
A1: While specific validated MRM transitions for Nor Propranolol-d7 are not widely published, they can be predicted based on the fragmentation of Nor Propranolol (N-desisopropylpropranolol) and the mass shift from the deuterium labeling. The molecular weight of Nor Propranolol is 217.28 g/mol , and with the replacement of 7 hydrogens with deuterium on the isopropyl group (which is absent in Nor Propranolol), the mass of the precursor ion for Nor Propranolol-d7 will be higher than that of Nor Propranolol. However, since the isopropyl group is lost to form Nor Propranolol, the deuteration is on the propranolol molecule itself. Propranolol-d7 has been used as an internal standard in some studies. For Nor Propranolol-d7, the precursor ion would be [M+H]+. The product ions would result from the fragmentation of the molecule. Based on the fragmentation of similar compounds, a likely transition would involve the loss of the aminopropanol side chain.
It is crucial to empirically determine the optimal transitions and collision energies by infusing a standard solution of Nor Propranolol-d7 into the mass spectrometer.
Q2: What type of LC column is suitable for Nor Propranolol-d7 analysis?
A2: A reversed-phase C18 column is a common and effective choice for the separation of propranolol and its metabolites, including Nor Propranolol.[1][2] Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape. The selection of the column should be based on the specific requirements of the assay, such as run time and separation from potential interferences.
Q3: What are typical mobile phase compositions for this analysis?
A3: A common mobile phase for the analysis of propranolol and related compounds consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][2] The gradient and isocratic conditions should be optimized to achieve good separation and peak shape for Nor Propranolol-d7 and the analyte of interest.
Q4: How can I improve the signal intensity of Nor Propranolol-d7?
A4: To improve signal intensity, consider the following:
-
Optimize Ion Source Parameters: Adjust the ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization of Nor Propranolol-d7.
-
Optimize MS/MS Parameters: Infuse a standard solution to determine the optimal precursor and product ions, as well as the collision energy and cell exit potential.
-
Sample Preparation: Ensure efficient extraction of the analyte and internal standard from the matrix with minimal ion suppression. A thorough sample cleanup can significantly improve signal intensity.
-
Mobile Phase Composition: The pH of the mobile phase can influence the ionization efficiency. For basic compounds like Nor Propranolol, an acidic mobile phase (e.g., with formic acid) is generally preferred for positive ion mode ESI.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their LC-MS/MS experiments for Nor Propranolol-d7 detection.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | - Back-flush the column if the manufacturer allows. - Wash the column with a strong solvent. - Replace the column if necessary. |
| Mismatch between injection solvent and mobile phase. | - Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase. | |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Low or No Signal for Nor Propranolol-d7 | Incorrect MRM transitions or collision energy. | - Infuse a standard solution to confirm and optimize MS/MS parameters. |
| Ion source contamination. | - Clean the ion source components (e.g., capillary, skimmer). | |
| Sample preparation issues (poor recovery). | - Optimize the extraction procedure. - Check for analyte degradation during sample processing. | |
| Instrument malfunction. | - Verify instrument performance with a known standard. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system with a strong solvent. |
| Matrix effects from the sample. | - Improve sample cleanup to remove interfering substances. - Adjust chromatographic conditions to separate the analyte from the interfering matrix components. | |
| Inconsistent Internal Standard Response | Inconsistent sample preparation. | - Ensure accurate and precise addition of the internal standard to all samples and standards. - Verify the stability of the internal standard in the sample matrix and storage conditions. |
| Variable ion suppression/enhancement. | - Evaluate matrix effects by post-column infusion experiments. - Use a more effective sample cleanup method. | |
| Injection volume variability. | - Check the autosampler for proper functioning and precision. |
Quantitative Data Summary
The following tables summarize typical starting parameters for an LC-MS/MS method for Nor Propranolol-d7. These parameters should be optimized for your specific instrument and application.
Table 1: Predicted LC-MS/MS Parameters for Nor Propranolol-d7
| Parameter | Recommended Value |
| Compound | Nor Propranolol-d7 |
| Precursor Ion (m/z) | To be determined empirically (predicted ~225.2) |
| Product Ion (m/z) | To be determined empirically (predicted ~79.1) |
| Collision Energy (eV) | To be determined empirically (start with a range of 15-30) |
| Polarity | Positive |
Note: The predicted values are based on the structure of Nor Propranolol and the d7 labeling. It is essential to confirm these values experimentally.
Table 2: Typical Chromatographic Conditions
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Nor Propranolol-d7 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Preparation and Analysis
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or reconstituted blank matrix) to ensure no carryover or contamination.
-
Inject the prepared samples, standards, and quality control samples.
-
Acquire data using the optimized MRM transitions and other MS parameters.
-
Process the data using appropriate software to determine the peak areas and calculate the concentration of the analyte.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Nor Propranolol-d7.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Nor Propranolol-d7 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of Nor Propranolol-d7 Hydrochloride, specifically focusing on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge. For an ideal analysis, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a significant problem because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual analytes.
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limits of detection and quantification.
-
Inaccurate Quantification: The distortion of the peak shape can cause errors in peak integration, leading to imprecise and inaccurate quantitative results.
This compound, being a basic compound with a secondary amine group, is particularly susceptible to peak tailing.
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for basic compounds like this compound are:
-
Secondary Silanol Interactions: The most common cause is the interaction of the basic amine group of the analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). This secondary interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not optimal, the ionization state of both the analyte and the silanol groups can lead to increased secondary interactions.
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids in the packing material, both of which can contribute to peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.
Q3: How can I improve the peak shape of this compound?
A3: Several strategies can be employed to improve peak shape:
-
Mobile Phase Optimization:
-
Adjusting pH: Lowering the mobile phase pH (typically to between 2 and 4) can protonate the residual silanol groups, reducing their interaction with the protonated basic analyte.
-
Adding Mobile Phase Modifiers: Introducing a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. Ionic liquids can also be used as an alternative to traditional modifiers.
-
-
Choice of Column:
-
End-Capped Columns: Use a high-quality, end-capped C18 or a phenyl-hexyl column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases that are less prone to secondary interactions with basic compounds.
-
-
Method Parameters:
-
Lowering Sample Concentration: If column overload is suspected, try diluting the sample.
-
Optimizing Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Issue: Asymmetrical peak with significant tailing observed for this compound.
Step 1: Evaluate the Mobile Phase
The mobile phase composition is the most critical factor influencing the peak shape of basic compounds.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., 0.1% formic acid). | Protonation of residual silanol groups on the stationary phase, leading to reduced secondary interactions and a more symmetrical peak. |
| Mobile Phase Additives | If low pH is insufficient, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.2% v/v). | TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape. |
| Organic Modifier | If using methanol, consider switching to acetonitrile. | Acetonitrile can sometimes provide sharper peaks for basic compounds compared to methanol.[1] |
Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Data adapted for a representative basic compound)
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.15 | Severe Tailing |
| 5.0 | 1.68 | Moderate Tailing |
| 3.0 | 1.25 | Improved Symmetry |
| 2.5 | 1.10 | Good Symmetry |
Step 2: Assess the Analytical Column
The choice and condition of the HPLC column are crucial for good peak shape.
| Parameter | Recommended Action | Expected Outcome |
| Column Chemistry | Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column. | Minimized exposure of the analyte to residual silanol groups. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like Nor Propranolol. |
| Column Contamination | If the column has been used extensively, perform a column wash according to the manufacturer's instructions. | Removal of strongly retained compounds that may be causing active sites on the column. |
| Column Age | If the column is old or known to have poor performance, replace it with a new one. | A new column will have a more uniform packed bed and fewer active sites. |
Step 3: Review Injection and System Parameters
Sometimes, the problem lies outside the column and mobile phase.
| Parameter | Recommended Action | Expected Outcome |
| Injection Volume & Concentration | Inject a smaller volume or a more dilute sample. | If peak shape improves, the original issue was likely column overload. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. | Reduced band broadening and improved peak symmetry. |
Experimental Protocols
Below is a detailed experimental protocol adapted from a validated method for the analysis of N-desisopropylpropranolol (the non-deuterated analog of the target analyte).[2] This method can serve as an excellent starting point for optimizing the analysis of this compound.
Sample Preparation (Plasma)
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | Condition |
| HPLC System | UPLC or HPLC system capable of gradient elution |
| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min, 10% B; 2 min, 70% B; 6 min, 70% B; 6.1 min, 10% B; 9.5 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized for Nor Propranolol-d7 and internal standard |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape of Nor Propranolol-d7 HCl.
Analyte-Stationary Phase Interactions
Caption: Interactions of Nor Propranolol-d7 with a C18 stationary phase.
References
- 1. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ion suppression in Nor Propranolol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the LC-MS/MS quantification of nor-propranolol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for nor-propranolol quantification?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) interfere with the ionization of the target analyte, nor-propranolol, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1] Since bioanalytical methods often aim to measure very low concentrations of metabolites, ion suppression can be a significant obstacle to achieving the required limits of quantification.[2]
Q2: What are the primary causes of ion suppression in bioanalytical samples?
A2: The most common culprits for ion suppression in biological matrices like plasma are phospholipids from cell membranes and salts.[1] These substances can co-elute with nor-propranolol and compete for ionization in the electrospray ionization (ESI) source, which is commonly used for this type of analysis. Other endogenous materials, such as proteins and peptides, can also contribute to this effect if not adequately removed during sample preparation.[1]
Q3: How can I detect if ion suppression is affecting my nor-propranolol assay?
A3: A widely used technique to identify regions of ion suppression is the post-column infusion experiment. In this method, a standard solution of nor-propranolol is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or decrease in the constant signal from the infused standard indicates that components from the matrix are eluting at that retention time and causing ion suppression.
Q4: What is the role of an internal standard (IS) in managing ion suppression?
A4: An internal standard is crucial for accurate quantification in LC-MS/MS analysis. Ideally, a stable isotope-labeled (SIL) internal standard of nor-propranolol should be used. A SIL-IS will have nearly identical chemical properties and chromatographic retention time to nor-propranolol, meaning it will experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to the analyte in the presence of matrix effects.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor sensitivity or non-reproducible results for nor-propranolol at low concentrations.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is occurring at the retention time of nor-propranolol.
-
Improve Sample Preparation: The initial sample preparation method may not be sufficiently removing interfering substances. Consider switching to a more rigorous technique. Protein precipitation (PPT) is a common starting point but may not adequately remove phospholipids.[3] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[3] Refer to the "Comparison of Sample Preparation Techniques" table below for a quantitative overview.
-
Optimize Chromatography: Modify your LC method to improve the separation between nor-propranolol and the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column (e.g., one with a different stationary phase).[4]
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract before injection. However, this may compromise the sensitivity if nor-propranolol concentrations are already very low.
-
Issue 2: Inconsistent internal standard performance.
-
Possible Cause: The chosen internal standard is not adequately compensating for the matrix effect.
-
Troubleshooting Steps:
-
Evaluate IS Co-elution: Ensure that the internal standard and nor-propranolol are eluting as close to each other as possible. If they are not, they may be affected differently by various zones of ion suppression.
-
Consider a SIL-IS: If you are using a structural analog as an internal standard, it may not be experiencing the same degree of ion suppression as nor-propranolol. Switching to a stable isotope-labeled internal standard is the most effective way to ensure proper compensation for matrix effects.
-
Check for IS Interference: Verify that there are no endogenous components in the matrix that interfere with the internal standard's signal.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Good to High | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Moderate to High | Low to Moderate | Provides cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Low | Provides the cleanest extracts, effectively removing phospholipids and salts.[3] | More complex method development and higher cost per sample. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This protocol is a simple and rapid method for sample cleanup.
-
Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[2]
Protocol 2: LC-MS/MS Parameters for Nor-Propranolol Quantification
These are starting parameters that should be optimized for your specific instrumentation.
-
LC Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient should be developed to separate nor-propranolol from endogenous interferences.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Transition for Nor-Propranolol (N-desisopropylpropranolol):
-
Precursor Ion (Q1): m/z 218.0
-
Product Ion (Q3): m/z 74.0
-
Note: These transitions should be confirmed and optimized on your specific mass spectrometer.[2]
-
Visualizations
Caption: Workflow for Nor-Propranolol analysis and troubleshooting ion suppression.
Caption: Decision tree for troubleshooting ion suppression in nor-propranolol analysis.
References
- 1. Comparison of extraction of a beta-blocker from plasma onto a molecularly imprinted polymer with liquid-liquid extraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. lcms.cz [lcms.cz]
Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic exchange with deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, often called "back-exchange," is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[1][2] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the mass spectrometer differentiates the analyte from the IS based on their mass difference.[1]
This exchange can lead to two major problems:
-
Underestimation of the Internal Standard: As the deuterated IS loses deuterium, its signal decreases, causing an artificially high analyte-to-IS ratio.[1]
-
Overestimation of the Analyte: The back-exchanged IS, now identical in mass to the unlabeled analyte, contributes to the analyte's signal, leading to an overestimation of its concentration.[1]
Q2: Which parts of a molecule are most likely to undergo isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (oxygen, nitrogen, sulfur) are the most labile and prone to rapid exchange.[3][4] The susceptibility is also heavily influenced by the pH of the solution.[1]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed[1] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[1][5] |
| Aromatic/Aliphatic C-H | Low Lability | Generally stable under typical analytical conditions[6] |
Q3: What experimental factors influence the rate of isotopic exchange?
A3: Several experimental factors can significantly impact the rate of hydrogen-deuterium (H/D) exchange. Controlling these variables is crucial for maintaining the integrity of your deuterated internal standard.
| Factor | Condition | Impact on Exchange Rate | Rationale & Recommendations |
| pH | High (>8) or Low (<2) | High | Exchange is catalyzed by both acid and base. The rate is typically at a minimum around pH 2.5-3.[6][7][8] |
| Temperature | High | High | Higher temperatures accelerate reaction kinetics.[7][9][10] It is recommended to keep samples, standards, and the autosampler cooled (e.g., 4°C).[6] |
| Solvent | Protic (e.g., H₂O, Methanol) | High | Protic solvents provide a source of exchangeable protons.[1][6][10] Use aprotic solvents (e.g., acetonitrile) when possible, or minimize the time the standard is in a protic solvent.[6] |
| Label Position | On Heteroatoms (O, N, S) | High | These positions are highly labile.[3][6][10] Choose standards with labels on stable carbon positions.[6] |
| Sample Matrix | Biological (e.g., plasma) | Variable | The presence of water and potential catalytic species can facilitate exchange.[1] |
Q4: My deuterated standard appears to be losing its label during an LC-MS run. How can I troubleshoot this?
A4: A decreasing signal for your internal standard over the course of an analytical run is a classic sign of back-exchange.[7] This can occur in the sample matrix, during sample preparation, or even in the autosampler.[7][9] A systematic approach is needed to identify the source of the instability.
Below is a troubleshooting workflow to diagnose and mitigate isotopic exchange.
Q5: When should I consider using a ¹³C or ¹⁵N-labeled standard instead of a deuterated one?
A5: While deuterated standards are often more cost-effective, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to chemical exchange and offer superior stability.[5][9][10] You should strongly consider using a ¹³C or ¹⁵N labeled standard in the following situations:
-
When your experimental conditions involve high or low pH.[10]
-
When the only available deuterated standard has labels in known exchange-prone positions.[10]
-
When high accuracy is paramount and the risk of back-exchange cannot be tolerated.
-
For in vivo studies where the potential for metabolic loss of deuterium is a concern.[11]
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by incubating the standard in the sample matrix and solvent over time.[9][12]
Objective: To evaluate the stability of the deuterated internal standard under the conditions of the analytical method.[3]
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.[3]
-
Sample preparation and reconstitution solvents.[9]
-
LC-MS/MS system.
Methodology:
-
Prepare Sample Sets:
-
Set A (T=0): Spike a known concentration of the IS into the blank matrix. Immediately process the sample using your standard extraction/preparation protocol and analyze it.[9] This serves as your baseline.
-
Set B (Incubated Matrix): Spike the IS into the blank matrix and incubate it under the same conditions as your typical sample queue (e.g., room temperature for 4 hours, or 4°C for 24 hours).[3][9] After incubation, process and analyze the sample.
-
Set C (Incubated Solvent): Spike the IS into your final sample reconstitution solvent. Incubate under the same conditions as Set B, then analyze.[9]
-
-
LC-MS/MS Analysis:
-
Data Analysis and Interpretation:
-
Compare the peak area of the IS in the incubated samples (Set B and C) to the T=0 samples (Set A). A significant decrease in the IS signal suggests instability.[9]
-
Monitor the signal for the unlabeled analyte in the incubated samples. A significant increase in this signal over the T=0 sample is direct evidence of back-exchange.[3]
-
Example Data Interpretation:
| Sample Condition | Incubation Time (hr) | Temperature (°C) | IS Peak Area (relative %) | Analyte Peak Area (from exchange) | Interpretation |
| T=0 (Matrix) | 0 | N/A | 100% | < 1% | Baseline |
| Incubated (Matrix) | 4 | 25 | 85% | 15% | Moderate exchange in matrix at room temp. |
| Incubated (Matrix) | 24 | 4 | 98% | 2% | Standard is stable in matrix at 4°C. |
| Incubated (Solvent, pH 8) | 4 | 25 | 60% | 40% | Significant exchange in basic solvent. |
Visualizing the H/D Exchange Process
The process of hydrogen-deuterium exchange is a chemical reaction facilitated by environmental factors. The diagram below illustrates the general mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving signal-to-noise ratio for low concentration Nor Propranolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for low concentrations of Norpropranolol in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing low concentrations of Norpropranolol?
A low S/N ratio for Norpropranolol can stem from several factors throughout the analytical workflow. The most common issues include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Norpropranolol in the mass spectrometer source, leading to a diminished signal.[1][2][3]
-
Inefficient Sample Preparation: Incomplete extraction of Norpropranolol from the sample matrix or the presence of interfering substances after cleanup can significantly reduce the analyte signal and increase background noise.[4]
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions), inadequate collision energy, or non-optimized ion source parameters can lead to poor sensitivity.[5]
-
Poor Chromatographic Resolution: Co-elution of Norpropranolol with matrix components can lead to ion suppression.[3] Poor peak shape, such as broad or tailing peaks, can also decrease the signal height relative to the baseline noise.
-
Low Analyte Concentration: The concentration of Norpropranolol in the sample may be near or below the lower limit of quantification (LLOQ) of the analytical method.[1][6]
Q2: How can I minimize matrix effects for Norpropranolol analysis in plasma?
Minimizing matrix effects is crucial for achieving a good signal-to-noise ratio at low concentrations. Here are some effective strategies:
-
Effective Sample Cleanup: Employing a robust sample preparation method is the first line of defense. For Norpropranolol in plasma, protein precipitation with acetonitrile is a simple and effective technique.[1][7] For more complex matrices or lower detection limits, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to separate Norpropranolol from co-eluting matrix components, particularly phospholipids. Using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid can achieve good separation.[1][7]
-
Use of a Suitable Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal suppression or enhancement. A stable isotope-labeled (SIL) internal standard for Norpropranolol is the best choice. If a SIL-IS is unavailable, a structural analog like bisoprolol can be used.[1][7]
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components, thereby lessening their impact on ionization.[8]
Q3: What are the recommended starting mass spectrometry parameters for Norpropranolol?
For sensitive detection of Norpropranolol, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended.[1][7] Here are the key parameters:
| Parameter | Recommended Setting |
| Analyte | Norpropranolol (N-desisopropylpropranolol) |
| Precursor Ion (Q1) | m/z 218 |
| Product Ion (Q3) | m/z 116, 144 (select the most intense and specific) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | Bisoprolol (Precursor: m/z 326.2, Product: m/z 116.1) |
Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity for Norpropranolol
This guide provides a systematic approach to troubleshooting low signal intensity for your Norpropranolol peak.
Caption: Troubleshooting workflow for low Norpropranolol signal intensity.
Guide 2: High Background Noise
High background noise can obscure the signal of low-concentration analytes. Follow these steps to identify and reduce the source of noise.
Caption: Workflow for troubleshooting high background noise.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and effective method for preparing plasma samples for Norpropranolol analysis.[1][7]
-
Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 25 ng/mL Bisoprolol in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Norpropranolol Quantification
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Norpropranolol.[1][6][7]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Hypersil GOLD C18 (or equivalent), 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 0-2 min: 10% B; 2-6 min: 70% B; 6.1-9.5 min: 10% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Capillary Temperature | 500°C |
| MRM Transitions | Norpropranolol: m/z 218 -> 116; Bisoprolol (IS): m/z 326.2 -> 116.1 |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the validation parameters for the analysis of Norpropranolol (referred to as M2) and its parent drug, Propranolol, in human plasma.[1]
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Norpropranolol (M2) | 0.2 | 0.2 - 100 | < 7.1 | < 7.1 | < 9.8 |
| Propranolol | 1 | 1 - 500 | < 7.1 | < 7.1 | < 9.8 |
The extraction recovery and matrix effect for Norpropranolol and 4-hydroxypropranolol have been reported to be over 50%.[6] A thorough evaluation of the matrix effect is recommended during method development and validation.[2]
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 6. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity problems with Nor Propranolol-d7 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity problems with Nor Propranolol-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Nor Propranolol-d7 and why is it used as an internal standard?
Nor Propranolol-d7 is a stable isotope-labeled (SIL) version of Nor Propranolol, a metabolite of Propranolol. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte of interest (in this case, Nor Propranolol). This similarity helps to compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What are the common causes of non-linear calibration curves when using Nor Propranolol-d7?
Non-linearity in calibration curves is a frequent issue in LC-MS analysis.[1][2] Common causes when using Nor Propranolol-d7 include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, resulting in a plateauing of the signal response.[2]
-
Ion Source Saturation: Similar to detector saturation, the ion source may reach its limit for efficient ionization at high analyte concentrations.
-
Improper Standard Preparation: Errors in the serial dilution of calibration standards or incorrect concentration of the internal standard can lead to a non-proportional response.
-
Analyte or Internal Standard Stability: Degradation of Nor Propranolol or Nor Propranolol-d7 during sample storage or preparation can affect linearity.
-
Inappropriate Curve Fitting Model: Using a linear regression model for data that is inherently non-linear can result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[1]
Troubleshooting Guides
Issue 1: My calibration curve is non-linear, flattening at higher concentrations.
This is a classic indication of detector or ion source saturation.[2]
Troubleshooting Steps:
-
Dilute Upper-Level Standards: The most direct solution is to dilute the high-concentration standards and any unknown samples that fall in that range to bring them within the linear portion of the curve.[3]
-
Optimize MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as spray voltage, capillary temperature, or collision energy.[4]
-
Use a Less Abundant Product Ion: If available, quantify using a less intense, but still specific, product ion for the high-concentration samples.
Issue 2: My calibration curve shows poor linearity (R² < 0.99) across the entire concentration range.
This often points to issues with standard preparation, matrix effects, or the chosen regression model.
Troubleshooting Steps & Experimental Protocols:
-
Verify Standard and Internal Standard Concentrations:
-
Protocol: Prepare fresh stock and working solutions of Nor Propranolol and Nor Propranolol-d7. Use calibrated pipettes and volumetric flasks. Verify the purity and concentration of the stock solutions. Nor Propranolol-d7 is stable for at least 4 years when stored at -20°C.[5]
-
Acceptable Criteria: The internal standard response should be consistent across all calibration points.
-
-
Investigate Matrix Effects:
-
Protocol: Perform a post-extraction addition experiment. Prepare two sets of samples:
-
Analyte and internal standard spiked into the mobile phase.
-
Blank matrix extract spiked with the analyte and internal standard at the same concentrations.
-
-
Analysis: Compare the peak areas. A significant difference indicates the presence of matrix effects.
-
-
Evaluate Different Regression Models:
-
Action: Re-process the data using different weighting factors (e.g., 1/x, 1/x²) or a quadratic regression model.[1] Many modern chromatography data systems allow for easy application of these models.
-
Selection Criteria: Choose the simplest model that accurately describes the concentration-response relationship and provides the best fit (highest R² and lowest %RE - relative error).
-
| Parameter | Linear Unweighted | Linear Weighted (1/x) | Quadratic Unweighted |
| Typical R² | > 0.99 | > 0.99 | > 0.995 |
| Best Use Case | Homoscedastic data (uniform variance) | Heteroscedastic data (variance increases with concentration) | Non-linear response, often due to saturation |
| Considerations | May not be suitable for wide dynamic ranges | Often improves accuracy at lower concentrations | Use with caution; requires more calibration points |
Issue 3: I'm observing a significant, non-zero intercept in my calibration curve.
A non-zero intercept can be caused by contamination or interference.
Troubleshooting Steps:
-
Analyze Blank Samples: Inject a blank matrix sample (without analyte or internal standard) and a solvent blank.
-
Identify Contamination Source: If a peak is present at the retention time of Nor Propranolol or Nor Propranolol-d7, investigate potential sources of contamination, such as glassware, solvents, or the LC-MS system itself.
-
Check for Interferences: Ensure that no endogenous matrix components are co-eluting with and producing a signal at the same mass transition as the analyte or internal standard.
Visual Guides
Below are diagrams to assist in troubleshooting and experimental setup.
Caption: Troubleshooting decision tree for calibration curve linearity issues.
Caption: Workflow for preparing calibration standards and the internal standard.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Adjusting for lot-to-lot variability of Nor Propranolol-d7 Hydrochloride
Welcome to the technical support center for Nor Propranolol-d7 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and adjusting for lot-to-lot variability of this stable isotope-labeled internal standard (SIL IS).
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a critical concern for this compound?
Lot-to-lot variability refers to the differences in the chemical and physical properties of this compound between different manufacturing batches or lots.[1] As a deuterated internal standard, its primary role is to mimic the analyte (Propranolol) during sample preparation and analysis, compensating for variations in extraction recovery, injection volume, and matrix effects.[2][3] Inconsistent performance between lots can compromise the accuracy, precision, and reliability of quantitative bioanalytical data, potentially leading to failed validation studies and inaccurate pharmacokinetic or toxicokinetic assessments.[1][4]
Q2: What are the primary causes of variability between different lots of deuterated internal standards?
Variability in deuterated standards like this compound can stem from several factors affecting its quality and performance. The most common causes include:
-
Isotopic Purity: This refers to the percentage of the compound that is fully deuterated at all specified positions.[5][6] The presence of unlabeled analyte (Nor Propranolol) or partially deuterated species is a significant isotopic impurity that can artificially inflate the analyte signal, especially at the Lower Limit of Quantification (LLOQ).[5]
-
Chemical Purity: The presence of extraneous chemical compounds can introduce interfering signals or affect the stability of the standard.[5]
-
Concentration and Weighing Accuracy: Errors in the stated concentration of the standard solution or inaccuracies in weighing the neat material can lead to systemic errors in quantification.
-
Stability and Storage Conditions: Degradation of the standard due to improper storage (e.g., exposure to light, heat, or moisture) can alter its concentration and performance.[6][7] this compound should typically be stored in a refrigerator at 2-8°C.[8][9]
Q3: My new lot of this compound is showing inconsistent peak areas in my LC-MS/MS analysis. What should I investigate?
Fluctuating internal standard (IS) peak areas are a common issue that can often be traced back to a few key areas.[10] A systematic approach is crucial for identifying the root cause.
First, consider the pattern of variability. Is it random across the entire batch, or does it appear as a trend (e.g., decreasing or increasing signal over time)? Random fluctuations often point to issues with sample preparation or the instrument, while trends might suggest problems like IS instability in the processed sample or ion source contamination.[6][10][11]
Below is a troubleshooting guide to help pinpoint the issue.
Table 1: Troubleshooting Guide for Inconsistent Internal Standard (IS) Response
| Observed Problem | Potential Root Cause | Recommended Action |
| Randomly Fluctuating IS Area | Inaccurate pipetting of IS solution.[6] | Verify calibration and precision of pipettes. Ensure consistent pipetting technique. |
| Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution).[2][6] | Review and standardize the sample preparation workflow. Ensure thorough mixing at all stages. | |
| Instrument malfunction (e.g., injector variability, unstable spray in MS source).[11] | Run system suitability tests. Check injector precision and clean the ion source. | |
| Consistently Low IS Area | Error in IS solution preparation (concentration too low). | Prepare a fresh IS working solution, carefully verifying all dilutions. |
| Significant ion suppression from the sample matrix.[6] | Evaluate matrix effects using the post-extraction addition protocol. Optimize sample cleanup or chromatography. | |
| IS degradation during sample processing or storage.[6] | Assess the stability of the IS in the matrix and autosampler conditions. | |
| Consistently High IS Area | Error in IS solution preparation (concentration too high). | Prepare a fresh IS working solution. |
| Ion enhancement from the sample matrix.[12] | Evaluate matrix effects. | |
| Drifting (Increasing/Decreasing) IS Area | Ion source contamination or temperature fluctuation.[6] | Clean the mass spectrometer's ion source. Check for temperature stability. |
| Column aging affecting chromatography.[6] | Replace the analytical column. | |
| IS instability in the autosampler over the course of the run.[6] | Evaluate autosampler stability by re-injecting samples from the beginning of the run at the end. |
Q4: How does the isotopic purity of a new lot affect my bioanalytical results?
Isotopic purity is a critical parameter for deuterated standards.[5] Low isotopic purity, specifically the presence of the unlabeled analyte as an impurity, can have several detrimental effects:
-
Inaccurate Quantification: The unlabeled impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration.[5]
-
Compromised Linearity: This interference can negatively impact the linearity of the calibration curve, particularly at lower concentrations.[5]
-
Elevated LLOQ: The background noise at the analyte's mass transition increases, making it difficult to achieve a low and reproducible Lower Limit of Quantification (LLOQ).[5]
Regulatory guidance suggests that the contribution from the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ.
Q5: What are the acceptance criteria for qualifying a new lot of this compound?
Before a new lot is used for routine analysis, it must be qualified against the current, in-use lot. The goal is to ensure that the new lot does not introduce a significant bias into the results. While specific acceptance criteria can vary between laboratories, they are generally based on regulatory guidelines.[13][14]
Table 2: Example Acceptance Criteria for New Lot Qualification
| Parameter | Experiment | Acceptance Criteria |
| Analyte/IS Peak Area Ratio | Analyze at least 6 replicates of low, mid, and high concentration Quality Control (QC) samples prepared with both the old and new lots of IS. | The mean accuracy of QCs prepared with the new lot should be within ±15% of the nominal concentration. |
| The percent difference in the mean Analyte/IS area ratio between the old and new lots should be ≤15% for each QC level. | ||
| Calibration Curve | Prepare a full calibration curve using the new lot of IS. | The back-calculated concentrations of the calibration standards should meet the laboratory's acceptance criteria (e.g., within ±15% of nominal, ±20% at LLOQ). |
| Isotopic Contribution | Analyze a zero sample (blank matrix + new lot of IS) and an LLOQ sample. | The response of the unlabeled analyte in the zero sample should be <5% of the analyte response in the LLOQ sample. |
Experimental Protocols
Protocol 1: New Lot Qualification for this compound
Objective: To verify that a new lot of this compound provides comparable performance to the currently accepted lot.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the new lot of this compound at the same concentration as the current (old) lot.
-
Prepare separate working solutions from both the old and new lot stocks.
-
-
Prepare QC Samples:
-
Prepare two sets of Quality Control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Old Lot): Spike blank matrix with analyte and the old lot of IS. Prepare at least six replicates at each concentration.
-
Set 2 (New Lot): Spike blank matrix with analyte and the new lot of IS. Prepare at least six replicates at each concentration.
-
-
Analysis:
-
Prepare a fresh calibration curve using the new lot of IS.
-
Analyze the calibration curve and both sets of QC samples in a single analytical run.
-
-
Data Evaluation:
-
Calculate the concentrations of all QC samples against the new calibration curve.
-
For each QC level, calculate the mean accuracy and precision (%CV) for both Set 1 and Set 2.
-
Calculate the mean peak area ratio (Analyte Area / IS Area) for each QC level for both sets.
-
Compare the results against the acceptance criteria outlined in Table 2.
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To assess whether the biological matrix causes ion suppression or enhancement and to determine if it affects the analyte and the internal standard differently.[12]
Methodology:
-
Prepare Sample Sets: Prepare three sets of samples as described below.
-
Set A (Neat Solution): Spike the analyte and Nor Propranolol-d7 IS into a clean reconstitution solvent. Prepare at low and high concentrations (n=6 replicates).
-
Set B (Post-Spiked Matrix): Extract at least six different sources of blank biological matrix. After the final evaporation step, spike the extracted residue with the analyte and IS at the same concentrations as Set A.
-
Set C (Matrix Blank): Extract the six sources of blank matrix and reconstitute without spiking analyte or IS. This set is used to check for interferences.
-
-
Analysis: Analyze all samples from Set A and Set B via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS.
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
A value of 1 for the MF indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[4] The IS-normalized MF should be close to 1, and the %CV across the different matrix lots should not exceed 15%.[4]
-
Visualizations
References
- 1. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 9. clinivex.com [clinivex.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autoantibody Serology Testing: Strategies for Lot-to-Lot Evaluation [labroots.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Propranolol: Nor Propranolol-d7 Hydrochloride as an Internal Standard
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. The validation of an analytical method ensures its reliability for intended applications. A critical component of a robust analytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of using Nor Propranolol-d7 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), versus other common alternatives for the analytical method validation of propranolol.
The ideal internal standard should closely mimic the analyte's chemical and physical properties throughout sample preparation and analysis, thereby compensating for variability. Stable isotope-labeled standards are widely regarded as the gold standard for LC-MS applications due to their high degree of similarity to the analyte.
Comparison of Internal Standards for Propranolol Analysis
The selection of an internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs like this compound are preferred, structurally similar analogs are also employed. The following table summarizes the performance of analytical methods for propranolol using different internal standards, with data collated from various studies.
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Nor Propranolol-d7 HCl | Propranolol | Expected to be low | Expected to be wide | Expected to be low | Expected to be high | Expected to be low | Expected to be high |
| Propranolol-d7 | Propranolol, 4-hydroxy propranolol | 0.20 | 0.20-135.00 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Metoprolol | Propranolol | Not explicitly reported | 2–150 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Bisoprolol | Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | 1 (Propranolol) | 1-500 (Propranolol) | < 7.1 | < 9.8 | < 7.1 | < 9.8 |
| Tramadol | Propranolol | 2.0 | Not explicitly reported | 0.45-8.61 | 97.8-106.8 | 0.69-5.82 | 100.9-108.8 |
| Atenolol-d7 | Atenolol, Metoprolol, Propranolol | Not explicitly reported | Not explicitly reported | 3 (at 80 ng/mL), 1 (at 320 ng/mL) | -3 (at 80 ng/mL), +1 (at 320 ng/mL) | Not explicitly reported | Not explicitly reported |
| Diltiazem HCl | Propranolol HCl | 20 | 20-280 | < 2.13 | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Note: Data for Nor Propranolol-d7 HCl is inferred based on the established advantages of stable isotope-labeled internal standards. Direct comparative data from a single study was not available in the public domain. The performance of Propranolol-d7 is expected to be very similar.
Experimental Protocols
A generalized experimental protocol for the validation of a bioanalytical method for propranolol using LC-MS/MS is outlined below. Specific parameters will vary based on the instrumentation and laboratory standard operating procedures.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Add 20 µL of methanol and vortex.
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions (Illustrative):
-
LC Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both propranolol and the internal standard.
3. Method Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Assess for interfering peaks from endogenous matrix components.
-
Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is proportional to the concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for the development and validation of a bioanalytical method.
Caption: Logical comparison of SIL and analog internal standards for analytical method validation.
A Comparative Guide to the Cross-Validation of Nor-Propranolol Assays: A Focus on Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Nor-Propranolol, a primary metabolite of Propranolol, utilizing different internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of LC-MS/MS assays. Here, we compare the performance of an assay using a structural analog internal standard, Bisoprolol, against the expected performance of an assay employing a stable isotope-labeled (SIL) internal standard, Nor-Propranolol-d5.
Data Presentation: A Comparative Analysis
The following table summarizes the validation parameters for a Nor-Propranolol assay using Bisoprolol as the internal standard, alongside the expected performance characteristics when using a SIL internal standard. Data for the Bisoprolol method is derived from established methodologies for Propranolol and its metabolites.[1][2]
| Validation Parameter | Method with Bisoprolol (Structural Analog) [1][2] | Expected Performance with Nor-Propranolol-d5 (SIL IS) | Rationale for Expected Improvement with SIL IS |
| Linearity Range | 0.2–100 ng/mL | Similar or wider | Linearity is primarily dependent on the analyte and detector response. |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Potentially lower | A SIL IS can improve the signal-to-noise ratio due to co-elution and similar ionization behavior, leading to enhanced sensitivity. |
| Intra-batch Precision (%RSD) | < 7.1% | < 5% | A SIL IS more effectively compensates for variations during sample processing and analysis.[3] |
| Inter-batch Precision (%RSD) | < 7.1% | < 5% | Enhanced run-to-run reproducibility due to superior correction for analytical variability. |
| Intra-batch Accuracy (%RE) | < 9.8% | Within ± 5% | The nearly identical physicochemical properties of a SIL IS ensure more consistent recovery and matrix effect compensation.[3] |
| Inter-batch Accuracy (%RE) | < 9.8% | Within ± 5% | Tighter accuracy range across different analytical runs. |
| Matrix Effect | Monitored and within acceptable limits | Minimized and more consistent | Co-elution of the SIL IS with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement.[3] |
| Recovery | Consistent but may vary with extraction conditions | More consistent and reproducible | The SIL IS closely mimics the extraction behavior of the analyte, providing better normalization. |
The Critical Role of the Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as it behaves nearly identically during extraction, chromatography, and ionization.[3] However, due to cost or availability, structural analogs are sometimes used.[4]
Caption: Logical relationship illustrating the role of an internal standard in correcting for analytical variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Bioanalytical Method Using Bisoprolol as Internal Standard
This method is adapted from a validated procedure for the simultaneous quantification of Propranolol and its metabolites.[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of Bisoprolol internal standard solution (concentration appropriately chosen).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system capable of gradient elution.
-
Column: Hypersil GOLD C18 (or equivalent), maintained at 40°C.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).
-
MRM Transitions:
-
Nor-Propranolol: To be optimized (e.g., based on Propranolol metabolite data)
-
Bisoprolol (IS): To be optimized
-
-
Cross-Validation with a Stable Isotope-Labeled Internal Standard (Nor-Propranolol-d5)
The protocol would be identical to the one above, with the following key modifications:
-
Internal Standard: Nor-Propranolol-d5 would be used instead of Bisoprolol.
-
MRM Transition for IS: The mass transition for Nor-Propranolol-d5 would be monitored. Due to the deuterium labeling, the precursor and product ions will have a higher mass-to-charge ratio than the unlabeled Nor-Propranolol.
Experimental Workflow for Cross-Validation
The following diagram outlines the workflow for developing, validating, and cross-validating a bioanalytical method for Nor-Propranolol.
Caption: A generalized workflow for the development and cross-validation of a bioanalytical method.
Conclusion
While a validated LC-MS/MS method using a structural analog like Bisoprolol can provide acceptable performance for the quantification of Nor-Propranolol, the use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy, precision, and robustness.[3][4] A SIL IS, such as Nor-Propranolol-d5, co-elutes with the analyte and shares identical physicochemical properties, thereby providing superior compensation for analytical variability. This is consistent with the best practices advocated by regulatory agencies for bioanalytical method validation. The choice of internal standard should be justified based on the specific requirements of the study, balancing factors of cost, availability, and the desired level of analytical rigor.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Nor-Propranolol Quantification
For Researchers, Scientists, and Drug Development Professionals
The primary methods discussed include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC). This guide summarizes their performance characteristics based on published validation data for similar analytes, offering a valuable resource for selecting an appropriate analytical strategy.
Quantitative Performance of Analytical Methods
The following table summarizes the key quantitative performance parameters of different analytical methods relevant to the analysis of propranolol and its metabolites, which can be extrapolated for the quantification of nor-propranolol.
| Method | Analyte(s) | Matrix | Linearity Range | LOQ | LOD | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | N-nitroso-propranolol | Propranolol HCl API & Formulation | 10 - 4000 ppb | 10 ppb | 2 ppb | 103% (at 10 ppb) | < 7% |
| LC-MS/MS | Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | Infant Plasma | 1 - 500 ng/mL (Prop), 0.2 - 100 ng/mL (Metabolites) | 1 ng/mL (Prop), 0.2 ng/mL (Metabolites) | - | < 9.8% (relative error) | < 7.1% |
| LC-MS/MS | Propranolol | Rat Plasma | 2.0 - 800.0 ng/mL | 2.0 ng/mL | - | 97.8 - 108.8% | 0.45 - 8.61% |
| LC-ESI-HRMS | N-nitroso-propranolol | Propranolol HCl Oral Solution | 0.05 - 25.0 ppm | 0.05 ppm | 0.015 ppm | 80 - 120% | < 20% |
| RP-UPLC-UV | Propranolol HCl | Pharmaceutical Dosage Form | 10 - 50 µg/mL | - | - | 96.70 - 98.72% | < 0.72% |
| HPLC-UV | Propranolol | Human Plasma | 15 - 180 ng/mL | 10 ng/mL | 1 ng/mL | 97.9 - 102.7% | - |
| UV-Vis Spectrophotometry | Propranolol HCl | Multiparticulate Biphasic System | 0.8 - 96.0 µg/mL | - | - | 95 - 105% | - |
| HPTLC | Propranolol HCl | Tablets | 200 - 2000 ng/spot | 180.97 ng | 59.72 ng | 98.85 - 100.83% | 0.64 - 1.48% (Intra-day), 0.78 - 1.89% (Inter-day) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols, while specific to the cited analytes, provide a strong foundation for developing a validated method for nor-propranolol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification in Plasma[1]
This method is highly sensitive and selective, making it ideal for quantifying low levels of drug metabolites in complex biological matrices.
-
Sample Preparation: A 100 µL plasma sample is subjected to protein precipitation by adding 300 µL of acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
-
Chromatography:
-
Column: Hypersil GOLD C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the parent drug and its metabolites. Transitions for each analyte are optimized to ensure selectivity and sensitivity.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification in Plasma[2]
HPLC-UV is a robust and widely available technique suitable for quantifying compounds with a chromophore.
-
Sample Preparation: Extraction of the analyte from plasma is typically required to remove interfering substances.
-
Chromatography:
-
Detection: A UV detector is used to monitor the analyte at a specific wavelength (e.g., 291 nm for propranolol).[1]
-
Quantification: Similar to LC-MS/MS, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification in Pharmaceutical Dosage Forms[3]
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control.
-
Sample Preparation: The drug is extracted from the tablet powder using a suitable solvent like methanol, followed by sonication and filtration.[2]
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: An optimized solvent system is used to develop the plate in a chromatographic chamber.
-
-
Detection: After development, the plate is dried, and the spots are scanned densitometrically at a specific wavelength (e.g., 290 nm for propranolol).[2]
-
Quantification: The peak area of the spots is proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area versus the concentration of the standards.
Visualizations
Experimental Workflow for Nor-Propranolol Quantification
The following diagram illustrates a typical workflow for the quantification of nor-propranolol in a research or clinical laboratory setting, from sample reception to final data analysis.
Caption: General workflow for nor-propranolol quantification.
Signaling Pathway (Illustrative Example)
As nor-propranolol is a metabolite of propranolol, its direct signaling pathway is not typically depicted. Propranolol itself acts as a non-selective beta-adrenergic receptor antagonist. The diagram below illustrates the general mechanism of action of propranolol.
Caption: Propranolol's mechanism of action.
References
The Superiority of Nor Propranolol-d7 Hydrochloride as an Internal Standard in Bioanalytical Assays: A Comparative Guide
In the landscape of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the reliability of results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of Nor Propranolol-d7 Hydrochloride with alternative internal standards used in the quantification of propranolol, a widely used beta-blocker. Through an examination of supporting experimental data, this document will illustrate the advantages of using a stable isotope-labeled (SIL) internal standard.
Accuracy and Precision: A Data-Driven Comparison
The use of a SIL internal standard like this compound is the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, propranolol. This structural similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, are mirrored by the internal standard, leading to more accurate and precise quantification.[2]
In contrast, structural analogs, while cost-effective, may exhibit different chromatographic retention times and ionization efficiencies, potentially compromising the accuracy of the results.[3] The following tables summarize validation parameters from various studies, comparing methods that utilize a deuterated internal standard versus those that employ other molecules.
| Validation Parameter | Method with Deuterated IS (Propranolol-d7) | Reference |
| Linearity (r²) | >0.99 | [4][5] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 10% | [4] |
| Intra-day Accuracy (%) | 97.8 - 106.8 | [4] |
| Inter-day Accuracy (%) | 100.9 - 108.8 | [4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [4] |
Table 1: Performance Metrics of Bioanalytical Methods Using a Deuterated Internal Standard for Propranolol.
| Validation Parameter | Method with Alternative IS (e.g., Metoprolol, Diltiazem) | Reference |
| Linearity (r²) | >0.99 | [6][7] |
| Precision (%CV) | < 2.13% | [6] |
| Accuracy (Recovery %) | 100.6% | [6] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [7] |
Table 2: Performance Metrics of Bioanalytical Methods Using Alternative Internal Standards for Propranolol.
While both approaches can yield validated methods, the use of a deuterated standard like this compound generally provides tighter control over analytical variability, leading to enhanced robustness of the assay.[2]
Experimental Protocols
The following sections detail generalized experimental methodologies for the quantification of propranolol in biological matrices using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of propranolol.
-
LC Column: A C18 reversed-phase column is commonly used.[3][8][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is often employed.[3][8]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[3][6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4][7]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for propranolol and this compound would be specific to their molecular masses. For propranolol, a common transition is m/z 260.1 → 116.1.[4] The transition for Nor Propranolol-d7 would be monitored at a mass shift corresponding to the deuterium labeling.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological target of propranolol, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of propranolol using an internal standard.
Propranolol is a non-selective beta-adrenergic receptor antagonist.[8] Its mechanism of action involves blocking the effects of epinephrine and norepinephrine on β1 and β2-adrenergic receptors.
Caption: Simplified signaling pathway of propranolol's antagonist action on beta-adrenergic receptors.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Propranolol Confirmation: A Comparative Guide to Nor Propranolol-d7 Hydrochloride
For researchers, scientists, and drug development professionals, the accurate confirmation of positive screening results for the beta-blocker propranolol is critical. The choice of an appropriate internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and defensible quantitative results. This guide provides an objective comparison of Nor Propranolol-d7 Hydrochloride, a deuterated internal standard, with alternative structural analog internal standards, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative LC-MS/MS analysis.[1] This is due to its ability to mimic the analyte of interest, propranolol, throughout the analytical process, from sample preparation to detection. By co-eluting with propranolol, this compound effectively compensates for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.[2][3][4]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during chromatographic separation and ionization.[3][4] This minimizes variability and enhances the robustness of the analytical method.[2][3]
In contrast, structural analog internal standards, while cost-effective, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less accurate correction for analytical variability and potentially compromise the reliability of the results.
Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of an LC-MS/MS method for propranolol quantification, comparing the use of this compound as an internal standard with a commonly used structural analog, bisoprolol.
| Performance Parameter | Method with this compound (Expected) | Method with Bisoprolol Internal Standard[2] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 7.1% |
| Inter-day Precision (%RSD) | < 5% | < 7.1% |
| Accuracy (%RE) | ± 5% | < 9.8% |
| Extraction Recovery | Consistent and comparable to analyte | May differ from analyte |
| Matrix Effect Compensation | High | Moderate |
Experimental Protocols
Confirmatory Analysis of Propranolol using LC-MS/MS with this compound
This protocol describes a typical method for the quantitative confirmation of propranolol in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to ensure separation of propranolol from matrix components.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propranolol: m/z 260.2 → 116.1 (Quantifier), 260.2 → 183.1 (Qualifier)
-
Nor Propranolol-d7: m/z 267.2 → 116.1 (or other appropriate fragment)
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for confirming positive screening results and the signaling pathway of propranolol.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. faa.gov [faa.gov]
The Gold Standard in Bioanalysis: Evaluating Nor Propranolol-d7 for Clinical Sample Confidence
For researchers, scientists, and drug development professionals, the integrity of clinical sample analysis is paramount. The choice of an appropriate internal standard is a critical factor influencing the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the expected performance of Nor Propranolol-d7, a deuterated internal standard, against alternative internal standards used in the quantitative analysis of propranolol and its metabolites.
Stable isotope-labeled internal standards (SIL-IS), such as Nor Propranolol-d7, are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Their use is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the robustness of analytical methods.[2] A deuterated internal standard is chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical mimicry allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, a common challenge known as the matrix effect.[1]
In contrast, structural analog internal standards, while more readily available and often less expensive, have different physicochemical properties. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the quantitative results.[3]
This guide will delve into the performance metrics of bioanalytical methods, comparing the expected outcomes when using a deuterated internal standard like Nor Propranolol-d7 with those of a structural analog. The data presented is based on published validation studies of similar deuterated standards for propranolol analysis and methods employing structural analogs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the validation parameters for the quantification of propranolol, illustrating the superior performance expected from a method utilizing a deuterated internal standard like Nor Propranolol-d7 compared to a structural analog.
Table 1: Method Performance with Deuterated Internal Standard (Propranolol-d7)
| Validation Parameter | Analyte | Result | Reference |
| Linearity Range | Propranolol | 0.20–135.00 ng/mL | [2] |
| 4-Hydroxy Propranolol | 0.20–25.00 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | Propranolol & 4-Hydroxy Propranolol | 0.20 ng/mL | [2] |
| Accuracy (% Bias) | Propranolol & 4-Hydroxy Propranolol | < 11% of nominal values | [2] |
| Precision (% RSD) | Propranolol & 4-Hydroxy Propranolol | < 11.3% | [2] |
| Recovery (%) | Propranolol | > 96% | [2] |
| 4-Hydroxy Propranolol | > 64% | [2] |
Table 2: Method Performance with Structural Analog Internal Standard (Bisoprolol)
| Validation Parameter | Analyte | Result | Reference |
| Linearity Range | Propranolol | 1–500 ng/mL | |
| 4-Hydroxypropranolol & N-desisopropylpropranolol | 0.2–100 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | Propranolol | 1 ng/mL | |
| 4-Hydroxypropranolol & N-desisopropylpropranolol | 0.2 ng/mL | ||
| Accuracy (Relative Error) | Propranolol & Metabolites | < 9.8% | |
| Precision (% RSD) | Propranolol & Metabolites | < 7.1% | |
| Recovery (%) | Propranolol & Metabolites | Not explicitly reported | |
| Matrix Effect | Propranolol & Metabolites | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
Method Using a Deuterated Internal Standard (Propranolol-d7)
This method describes the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma using their respective deuterated internal standards.[2]
-
Sample Preparation (Solid Phase Extraction):
-
0.300 mL of human plasma is used for extraction.
-
Propranolol-d7 and 4-hydroxy propranolol-d7 are used as internal standards.
-
-
Chromatographic Separation (LC-MS/MS):
-
Instrumentation: Tandem mass spectrometer with a turbo ionspray interface.
-
Detection Mode: Positive ion mode.
-
-
Quantification:
Method Using a Structural Analog Internal Standard (Bisoprolol)
This method was developed for the simultaneous quantification of propranolol and its two phase I metabolites in the plasma of infants with hemangioma.
-
Sample Preparation (Protein Precipitation):
-
To 100 μL of plasma, 20 μL of the internal standard working solution (bisoprolol) and 20 μL of methanol are added.
-
300 μL of acetonitrile is added to precipitate proteins.
-
The mixture is vortexed and centrifuged.
-
The supernatant is injected into the LC-MS/MS system.
-
-
Chromatographic Separation (LC-MS/MS):
-
Column: Hypersil GOLD C18 (150 × 2.1 mm, 5 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Quantification:
-
Performed via multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.
Caption: A typical bioanalytical workflow for propranolol quantification.
Caption: Rationale for selecting an internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Crucial Role of Deuterated Analogs in Bioanalysis: A Comparative Look at Nor Propranolol and Nor Propranolol-d7 Extraction
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the accuracy and precision of results are paramount. A key strategy to ensure robust and reliable quantification is the use of stable isotope-labeled internal standards. This guide provides a comparative overview of the extraction characteristics of Nor Propranolol and its deuterated analog, Nor Propranolol-d7, highlighting why the latter is the gold standard for internal standards in clinical and research settings.
Nor Propranolol is a metabolite of the widely used beta-blocker, Propranolol. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicological studies. The use of a deuterated internal standard, such as Nor Propranolol-d7, is a cornerstone of high-quality quantitative analysis.[1] By compensating for variability during sample preparation and analysis, these standards enable researchers to achieve data of the highest integrity.[1][2][3]
Understanding the Co-extraction Behavior
Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the analytical process.[1][2]
This near-identical behavior is the linchpin of their utility. When a known amount of Nor Propranolol-d7 is added to a biological sample at the beginning of the extraction process, it acts as a perfect mimic for the endogenous Nor Propranolol.[1] Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]
Data Summary: A Comparative Overview
While specific numerical data directly comparing the extraction efficiencies of Nor Propranolol and Nor Propranolol-d7 is not typically published (as their efficiencies are expected to be virtually identical), the following table summarizes their key characteristics relevant to the extraction process.
| Feature | Nor Propranolol | Nor Propranolol-d7 | Rationale for Comparison |
| Chemical Structure | C₁₃H₁₅NO₂ | C₁₃H₈D₇NO₂ | The addition of seven deuterium atoms results in a higher molecular weight, allowing for mass spectrometric differentiation. |
| Physicochemical Properties | Nearly Identical | Nearly Identical | Properties such as pKa, logP, and solubility are virtually the same, leading to analogous behavior during extraction and chromatography.[1][2] |
| Extraction Behavior | Mirrored by d7 analog | Designed to mirror the non-deuterated analyte | Due to their similar chemical properties, both compounds exhibit the same partitioning behavior between different phases in extraction protocols like liquid-liquid extraction or solid-phase extraction.[4] |
| Chromatographic Co-elution | Essential for accurate quantification | Essential for accurate quantification | For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[1] |
| Ionization Efficiency | Subject to matrix effects | Subject to the same matrix effects | The deuterated standard experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate normalization of the signal.[2][3] |
Experimental Protocol: Solid-Phase Extraction (SPE) of Nor Propranolol
The following is a generalized methodology for the solid-phase extraction of Nor Propranolol from a biological matrix, such as plasma, incorporating a deuterated internal standard.
1. Sample Pre-treatment:
-
To a 1 mL aliquot of the plasma sample, add a known concentration of Nor Propranolol-d7 internal standard solution.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
To precipitate proteins, add 2 mL of a precipitating agent (e.g., acetonitrile or a zinc sulfate solution).[5][6]
-
Vortex again for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
2. Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Nor Propranolol and Nor Propranolol-d7 from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
The concentrations of Nor Propranolol are determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
Below is a diagram illustrating the general workflow for solid-phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the validation of bioanalytical methods. This guide offers an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed protocols, in alignment with global regulatory expectations.
The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) in its M10 guideline, advocate for the use of stable isotope-labeled (SIL) internal standards in bioanalytical assays, particularly for those employing mass spectrometry.[1][2][3] Among SILs, deuterated standards are a common choice due to their close physicochemical resemblance to the analyte of interest.[4][5] An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, extraction, and detection, thereby compensating for variability and ensuring accurate quantification.[6][7][8]
Comparison of Internal Standard Performance
The choice of internal standard significantly influences assay performance. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for many applications.[2][4] Their near-identical properties to the analyte ensure they co-elute and experience similar ionization effects, providing effective normalization.[5][9] However, other SILs, such as those labeled with ¹³C or ¹⁵N, and structural analogs are also utilized. The following tables provide a comparative overview of their performance characteristics.
Table 1: Comparison of Internal Standards for the Quantification of a Small Molecule Drug by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C₆-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[4] |
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Characteristic | Deuterated Standard | ¹³C/¹⁵N-Labeled Standard | Structural Analog |
| Co-elution with Analyte | Typically co-elutes, but minor chromatographic shifts can occur with extensive deuteration.[6][10][11] | Excellent co-elution.[11] | May or may not co-elute. |
| Matrix Effect Compensation | Excellent, due to similar ionization properties.[6][12] | Excellent. | Variable and often less effective.[2][10] |
| Isotopic Purity | High purity is crucial to avoid interference from unlabeled analyte.[3][13] | Generally high. | Not applicable. |
| Potential for Isotopic Exchange | Possible under certain conditions (deuterium-hydrogen exchange).[6][11] | Very low. | Not applicable. |
| Cost and Availability | Generally more readily available and less expensive than ¹³C/¹⁵N standards.[5] | Often more expensive and may require custom synthesis. | Varies, but can be readily available if a suitable analog exists. |
Regulatory Expectations for Deuterated Standards
Regulatory bodies emphasize several key considerations when utilizing deuterated internal standards in bioanalysis:
-
Isotopic Purity and Interference: The deuterated standard should have high isotopic purity to prevent the contribution of any unlabeled analyte from the internal standard solution to the measured analyte concentration.[3][13] The ICH M10 guideline suggests that the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[6]
-
Stability: The deuterium label must be stable throughout sample collection, storage, and analysis to prevent isotopic exchange.[3][14] Labels should not be placed on exchangeable sites like hydroxyl or amine groups.[14]
-
Chromatographic Properties: While deuterated standards generally co-elute with the analyte, extensive deuteration can sometimes lead to a slight chromatographic shift.[6][10][11] This needs to be assessed during method development.
-
Mass Difference: A sufficient mass difference between the analyte and the deuterated standard is necessary to avoid mass spectrometric cross-talk.[6] A difference of three or more mass units is generally recommended for small molecules.[14]
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.
-
Prepare three sets of samples from each lot:
-
Set A: Blank matrix processed without the internal standard.
-
Set B: Blank matrix processed with the deuterated internal standard at the concentration used in the assay.
-
Set C: Blank matrix spiked with the analyte at the LLOQ and the deuterated internal standard at its working concentration.
-
-
Process and analyze the samples using the bioanalytical method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[4]
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked in the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are spiked into the extracted matrix at low and high concentrations.
-
Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[3]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (as % bias), and precision (as %CV) for each QC level.[4] The acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except at the LLOQ where it is ±20% and ≤20%, respectively.[15]
Visualizing the Bioanalytical Workflow and Decision-Making
The following diagrams illustrate the logical flow of a bioanalytical assay using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision logic for selecting an appropriate internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. database.ich.org [database.ich.org]
The Gold Standard in Bioanalysis: Justifying the Use of Nor Propranolol-d7 Hydrochloride in Validated Assays
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of propranolol, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Nor Propranolol-d7 Hydrochloride, a deuterated internal standard, with commonly used non-deuterated (structural analog) internal standards. By examining their performance characteristics in validated assays, we present a clear justification for the adoption of this compound as the gold standard for robust and reliable quantification.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. While structural analogs are often employed due to cost and availability, stable isotope-labeled (SIL) internal standards, such as this compound, offer significant advantages in terms of analytical performance.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of propranolol using different internal standards. While a direct head-to-head comparison in a single study is not available, the data from these separate, validated methods provide valuable insights into the expected performance of each type of internal standard.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Propranolol using Bisoprolol as an Internal Standard [1]
| Validation Parameter | Performance Metric |
| Linearity (r²) | ≥ 0.9989 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 7.1% |
| Inter-day Precision (%RSD) | < 7.1% |
| Accuracy (Relative Error) | < 9.8% |
| Recovery | > 92.45% |
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Propranolol using Tramadol as an Internal Standard
| Validation Parameter | Performance Metric |
| Linearity (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | 0.45 - 8.61% |
| Inter-day Precision (%RSD) | 0.69 - 5.82% |
| Intra-day Accuracy (%) | 97.8 - 106.8% |
| Inter-day Accuracy (%) | 100.9 - 108.8% |
While the methods using structural analogs like bisoprolol and tramadol demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard like this compound is anticipated to provide superior performance, particularly in mitigating matrix effects and improving overall data reliability.
The Justification for a Deuterated Internal Standard
The key advantages of using a stable isotope-labeled internal standard such as this compound are rooted in its near-identical physicochemical properties to the analyte of interest, propranolol.
Caption: Logical flow demonstrating the superiority of a deuterated internal standard.
Experimental Workflow for a Validated Bioanalytical Assay
The following diagram illustrates a typical workflow for the quantification of propranolol in a biological matrix using an internal standard and LC-MS/MS.
Caption: A generalized workflow for a validated bioanalytical assay.
Detailed Experimental Protocols
The following are representative experimental protocols for the LC-MS/MS analysis of propranolol using a non-deuterated internal standard. A method utilizing this compound would follow a similar procedure, with the key difference being the use of the deuterated internal standard.
Protocol 1: LC-MS/MS Method for Propranolol using Bisoprolol as Internal Standard[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of bisoprolol working solution (25 ng/mL) and 20 µL of methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
For propranolol analysis, dilute 100 µL of the supernatant with 600 µL of acetonitrile.
-
Inject 10 µL of the final supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Hypersil GOLD C18 (dimensions not specified).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient elution program is used.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propranolol: m/z 260.0 → 116.0
-
Bisoprolol (IS): m/z 326.1 → 116.0
-
Protocol 2: LC-MS/MS Method for Propranolol using Tramadol as Internal Standard[2]
1. Sample Preparation:
-
To a clean glass tube, add plasma sample.
-
Add 200 µL of the mobile phase.
-
Vortex-mix the sample.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject 2 µL of the supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Isocratic UK-C18 (2.0 x 50 mm, 3 µm).
-
Mobile Phase: Methanol and 10 mM ammonium formate (70:30, v/v).
-
Flow Rate: 250 µL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propranolol: m/z 260.0 → 116.2
-
Tramadol (IS): m/z 264.2 → 58.2
-
Conclusion
While validated methods using structural analogs as internal standards can provide reliable data for the quantification of propranolol, the use of a stable isotope-labeled internal standard like this compound represents the pinnacle of bioanalytical rigor. Its ability to perfectly mimic the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and overall data integrity. For researchers and drug development professionals who demand the highest quality data for pharmacokinetic, toxicokinetic, and clinical studies, the justification for using this compound is clear and compelling.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propranolol-d7 Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Propranolol-d7 Hydrochloride, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Note on nomenclature: The substance is commonly referred to as Propranolol-d7 Hydrochloride.
Health and Safety Overview
Propranolol-d7 Hydrochloride is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][2][3][4][5] |
| Reproductive Toxicity | May damage the unborn child.[4][6] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects.[4][6] |
This table summarizes the primary hazards associated with Propranolol-d7 Hydrochloride. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps provide a general framework based on standard laboratory hazardous waste procedures.
Important: These are general guidelines. Always follow your institution's specific waste management policies and local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: As soon as Propranolol-d7 Hydrochloride is designated for disposal, it must be treated as hazardous waste.[7][8][9]
-
Segregate Waste Streams: Do not mix Propranolol-d7 Hydrochloride waste with other waste streams unless explicitly permitted by your institution's chemical safety office.[10] It should be stored separately from incompatible materials such as strong oxidizers.
Step 2: Containerization and Labeling
-
Use a Compatible Container: Collect the waste in a clean, leak-proof container made of a compatible material. The original container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.[9]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[9][11] The label should also include:
-
The full chemical name: "Propranolol-d7 Hydrochloride"
-
The approximate quantity or concentration.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][11]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[7][8]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.[8]
-
Professional Disposal: Propranolol-d7 Hydrochloride should be disposed of through a licensed hazardous waste disposal company.[1][12] Common disposal methods for this type of chemical waste include:
Disposal of Empty Containers:
Empty containers that held Propranolol-d7 Hydrochloride must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.
Experimental Protocols
No specific in-laboratory experimental protocols for the neutralization or treatment of Propranolol-d7 Hydrochloride waste were found in the reviewed literature. The standard and required procedure is to manage it as hazardous waste for professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Propranolol-d7 Hydrochloride.
Caption: Workflow for the proper disposal of Propranolol-d7 Hydrochloride.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. caelo.de [caelo.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. astrazeneca.com.au [astrazeneca.com.au]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. paipharma.com [paipharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
